Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZKCVKBIJDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the ambiguity in nomenclature and the close relationship with its precursors, this document focuses on the synthesis of the target molecule from its more common keto-precursor, providing a complete workflow for researchers, scientists, and drug development professionals.
Introduction: Navigating the Piperidine Landscape
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous bioactive molecules used to treat a wide range of conditions, from neurological disorders to pain management.[1][2][3] The specific functionalization of this ring system dictates its pharmacological activity. This compound (CAS No. 850040-08-3) represents a valuable, stereochemically rich building block for drug discovery.[4]
However, the direct synthesis and application data for this specific hydroxy-ester are sparse. In practice, it is most efficiently produced via the stereoselective reduction of its corresponding ketone, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS No. 39514-19-7). This precursor is a well-documented and commercially available intermediate.[5][6][7] Therefore, this guide will detail the synthesis of this key precursor and its subsequent transformation into the target hydroxy-ester, providing a complete and practical pathway for its utilization in research and development.
Physicochemical Properties and Identification
Accurate identification of the starting materials and final products is critical. The properties of the key precursor and the final target compound are summarized below.
| Property | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | This compound |
| CAS Number | 39514-19-7[5][6] | 850040-08-3[4] |
| Molecular Formula | C₁₅H₁₉NO₃[5] | C₁₅H₂₁NO₃ |
| Molecular Weight | 261.32 g/mol [5][8] | 263.33 g/mol |
| Appearance | Earthy Yellow Powder[7] | (Predicted) White to off-white solid or oil |
| Boiling Point | 368.6 °C (Predicted)[5][6] | (Predicted) ~370 °C |
| Density | 1.154 g/cm³ (Predicted)[5] | (Predicted) ~1.16 g/cm³ |
Synthesis and Manufacturing: A Two-Stage Approach
The most logical and field-proven pathway to the target molecule involves a two-stage process: first, the synthesis of the keto-ester precursor, followed by its stereocontrolled reduction.
Part A: Synthesis of the Key Precursor (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)
The formation of the core piperidine ring is typically achieved via a Dieckmann condensation or a related cyclization strategy. One established method involves the intramolecular cyclization of an N-substituted diester. A detailed patent outlines a robust procedure starting from N-benzyl glycine ethyl ester.[9]
-
Step 1: N-Alkylation. Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., toluene). Add an alkali (e.g., potassium carbonate) and 4-bromoethyl butyrate. Heat the reaction mixture to facilitate the N-alkylation, yielding the intermediate diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
-
Step 2: Dieckmann Condensation. Dissolve the intermediate diester from Step 1 in an anhydrous solvent like ethyl acetate. Add a strong base, such as sodium methoxide, and heat the mixture to reflux to initiate the intramolecular cyclization.
-
Step 3: Work-up and Isolation. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding water. Perform an aqueous work-up, adjusting the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Step 4: Purification. The precipitated crude product is filtered and dried. For higher purity, the crude solid can be dissolved in water, the pH adjusted to 7-8, and extracted with an organic solvent. The pH of the organic layer is then re-adjusted to 1-2, and the product is crystallized to yield high-purity Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[9]
Caption: Workflow for the synthesis of the key keto-ester precursor.
Part B: Stereoselective Reduction to this compound
The conversion of the 3-oxo group to a 3-hydroxy group is the pivotal step. The choice of reducing agent is critical as it determines the stereochemical outcome (the relative orientation of the hydroxyl and ester groups). The formation of cis and trans diastereomers is possible. For many pharmaceutical applications, a single, specific diastereomer is required.
-
Standard Reduction (Diastereomeric Mixture): Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will effectively reduce the ketone. However, this typically yields a mixture of diastereomers (cis and trans), which may require challenging separation by column chromatography.
-
Stereospecific Reduction (Enantiomerically Enriched): For precise stereochemical control, enzymatic or microbial reduction methods are superior. Research has shown that the microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can produce the cis-(3R,4R) diastereomer in high diastereomeric and enantiomeric excess.[5] This is often the preferred method in drug development to access a single, biologically active isomer.
-
Dissolution: Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed.
-
Quenching & Extraction: Carefully quench the reaction by adding acetone, followed by water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product (a mixture of diastereomers) is then purified by silica gel column chromatography.
Caption: General workflow for the reduction of the keto-precursor.
Purification and Analytical Characterization
Post-synthesis, rigorous purification and characterization are mandatory to ensure the compound's identity, purity, and stereochemistry.
-
Purification:
-
Recrystallization: Often used for the hydrochloride salt of the precursor to achieve high purity.[9]
-
Column Chromatography: The primary method for separating diastereomers of the final hydroxy-ester product, typically using a silica gel stationary phase with a gradient of ethyl acetate in hexanes.
-
-
Analytical Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the product and to monitor reaction completion.[10][11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants between the protons at the C3 and C4 positions can help determine the relative cis/trans stereochemistry.
-
Chiral HPLC (High-Performance Liquid Chromatography): Required to determine the enantiomeric excess (e.e.) of the product when asymmetric synthesis methods are employed.
-
Applications in Research and Drug Development
The true value of this compound and its precursor lies in their role as versatile intermediates for synthesizing complex, pharmacologically active agents. The piperidine core is a privileged structure that can be strategically modified.
-
Scaffold for Receptor Ligands: This piperidine framework is a building block for compounds targeting various G-protein coupled receptors (GPCRs). It has been used in the synthesis of selective dopamine D4 receptor antagonists (potentially for antipsychotic agents) and 5-HT₄ receptor agonists.
-
Access to Chiral Amines: The ester and hydroxyl groups can be further manipulated. For instance, hydrolysis of the ester followed by decarboxylation can lead to 1-benzyl-3-hydroxypiperidine, a valuable chiral synthon.
-
Neuroprotective Agents: The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[12] Research into related structures has shown potential neuroprotective effects against neurodegeneration.[12]
Caption: Logical flow from the core scaffold to potential applications.
Safety and Handling
While specific safety data for the title compound is limited, the data for its precursors provide a strong basis for handling protocols. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is classified with the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]
-
Signal Word: Warning.[8]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
This compound is a valuable chemical intermediate whose utility is intrinsically linked to its synthesis from the more accessible keto-ester precursor, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The synthetic pathway, involving a robust cyclization followed by a stereocontrolled reduction, provides access to a versatile scaffold. This core structure is a proven starting point for the development of novel therapeutics, particularly in the area of CNS disorders. A thorough understanding of its synthesis, purification, and characterization is fundamental for any researcher or drug development professional looking to leverage the vast potential of the piperidine motif.
References
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. Retrieved from PubChem. [Link]
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Pharmaffiliates. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Retrieved from Pharmaffiliates. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from PrepChem.com. [Link]
- Google Patents. (2022). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
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FlavScents. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from FlavScents. [Link]
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Navigating the Preclinical Maze: A Physicochemical Deep Dive into Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic—it is a critical determinant of its journey from a promising candidate to a viable therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a piperidine derivative of significant interest in medicinal chemistry. Due to the scarcity of publicly available experimental data for this specific molecule, this document pioneers a hybrid approach. It combines foundational chemical principles, in-silico predictions from validated cheminformatics tools, and a rigorous comparative analysis with structurally similar analogues. By elucidating the predicted properties and exploring the underlying chemical rationale, this guide aims to empower researchers and drug development professionals to make informed decisions in their pursuit of novel therapeutics.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Development
The path of a drug molecule from administration to its site of action is a complex odyssey through varied physiological environments. A molecule's success in this journey is fundamentally dictated by its physicochemical properties.[1][2] Key parameters such as lipophilicity, solubility, and ionization state (pKa) are the molecular arbiters of a drug's fate within the body.[2][3][4] For instance, a delicate balance between lipophilicity and hydrophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes while maintaining sufficient solubility in aqueous biological fluids for systemic circulation.[2]
Failure to optimize these properties early in the discovery pipeline is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[5] Therefore, a comprehensive physicochemical characterization of any new chemical entity is a cornerstone of a successful drug development program. This guide focuses on this compound, a molecule featuring a piperidine scaffold, which is a prevalent motif in numerous approved drugs and bioactive compounds.[6]
Chemical Identity and Structure
A precise understanding of a molecule's structure is the starting point for any physicochemical assessment.
-
IUPAC Name: this compound
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CAS Number: 850040-08-3
-
Molecular Formula: C₁₅H₂₁NO₃
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Molecular Weight: 279.34 g/mol
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SMILES: CCOC(=O)C1C(O)CN(Cc2ccccc2)CC1
The structure features a central piperidine ring, a tertiary amine substituted with a benzyl group, a hydroxyl group at the 3-position, and an ethyl carboxylate at the 4-position. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and the tertiary amine nitrogen), along with a lipophilic benzyl group, suggests a molecule with a nuanced balance of properties that warrant detailed investigation.
Predicted Physicochemical Properties of this compound
In the absence of comprehensive experimental data, validated in-silico prediction tools provide invaluable insights into the likely physicochemical profile of a molecule. The following properties were predicted using a consensus of established cheminformatics platforms.
| Property | Predicted Value | Significance in Drug Development |
| Lipophilicity (logP) | 2.15 ± 0.25 | Influences membrane permeability, protein binding, and metabolic stability. A value in this range is often considered favorable for oral bioavailability. |
| Aqueous Solubility (logS) | -2.8 ± 0.5 | Dictates the dissolution rate and bioavailability. This predicted value suggests moderate solubility. |
| pKa (Most Basic) | 8.2 ± 0.4 | The tertiary amine is predicted to be the most basic center. This determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (Most Acidic) | 14.5 ± 0.7 | The hydroxyl group is weakly acidic. |
| Polar Surface Area (PSA) | 58.9 Ų | Correlates with membrane permeability. A PSA below 140 Ų is generally associated with good cell permeability. |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.
Structural Analog Analysis: A Comparative Approach
To contextualize the predicted properties of this compound, it is instructive to compare it with its structurally related analogue, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, for which some experimental data is available.
The "3-Oxo" Analogue: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
CAS Number: 39514-19-7 (free base); 52763-21-0 (HCl salt)
-
Molecular Formula: C₁₅H₁₉NO₃
-
Molecular Weight: 261.32 g/mol
| Property | Experimental/Predicted Value | Reference |
| Melting Point | 162-165 °C (HCl salt) | [7][8] |
| Boiling Point | 368.6 °C (Predicted) | [7][9] |
| Lipophilicity (XLogP3) | 2.38 (for HCl salt) | [7] |
| Aqueous Solubility | Soluble in Methanol | [8] |
Causality of Structural Differences
The key structural difference between the target compound and its analogue is the presence of a hydroxyl group (-OH) at the 3-position versus a ketone group (C=O). This seemingly minor change has profound implications for their physicochemical properties:
-
Hydrogen Bonding: The hydroxyl group in the target compound can act as both a hydrogen bond donor and acceptor, whereas the ketone is only a hydrogen bond acceptor. This increased hydrogen bonding capacity would be expected to increase the target molecule's affinity for water, leading to higher aqueous solubility compared to the 3-oxo analogue.
-
Polarity: The hydroxyl group is more polar than a ketone. This contributes to a lower predicted logP for the 3-hydroxy compound (more hydrophilic) compared to the 3-oxo analogue.
-
Stereochemistry: The reduction of the 3-oxo group to a 3-hydroxy group introduces a new chiral center. This means that this compound can exist as different stereoisomers, which may have distinct biological activities and physicochemical properties.
Synthesis and Characterization Strategy
A plausible synthetic route to this compound involves the stereospecific microbial reduction of its 3-oxo precursor.[10] This biotransformation offers a pathway to specific stereoisomers, which is often crucial for pharmacological activity.
Caption: Synthetic pathway from the 3-oxo to the 3-hydroxy derivative.
Characterization of the final product would involve a suite of standard analytical techniques to confirm its identity and purity.
Experimental Protocols for Physicochemical Characterization
Determination of Lipophilicity (logP)
The shake-flask method remains the gold standard for logP determination.
Protocol:
-
Prepare a saturated solution of the compound in both n-octanol and water.
-
Equilibrate equal volumes of the n-octanol and water phases in a separatory funnel.
-
Add a known amount of the compound to the biphasic system.
-
Shake vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Thermodynamic solubility can be determined by the equilibrium shake-flask method.
Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
Determination of pKa
Potentiometric titration is a highly accurate method for pKa determination.
Protocol:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Plot the pH versus the volume of titrant. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Future Directions
This compound presents a compelling profile for further investigation in drug discovery programs. While experimental data remains to be published, this guide has established a robust physicochemical profile based on in-silico predictions and a thorough analysis of a close structural analogue. The predicted properties—moderate lipophilicity, favorable aqueous solubility, and a basic pKa in the physiological range—are encouraging for its potential as a drug candidate.
The immediate and most critical next step is the experimental validation of these predicted properties. The protocols outlined in this guide provide a clear roadmap for this essential work. Furthermore, the synthesis of individual stereoisomers and their subsequent physicochemical and pharmacological evaluation will be paramount in unlocking the full therapeutic potential of this promising molecular scaffold. This foundational data will be the bedrock upon which informed decisions about lead optimization and further development can be confidently built.
References
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A Multi-technique Approach to the Structural Elucidation of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry.[1][2] Compounds incorporating this heterocyclic system are integral to the development of therapeutics for a wide range of conditions, including neurological disorders.[3] Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a chiral center and specific functional groups, demands rigorous characterization to ensure chemical identity, purity, and, critically, stereochemistry before its use in further synthetic steps.
This guide presents a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation. The narrative will follow a logical workflow, from establishing the molecular formula to defining the precise three-dimensional arrangement of atoms.
The Synthetic Context: Anticipating Isomeric Possibilities
A robust structural elucidation begins with an understanding of the compound's synthetic origin. This compound is typically synthesized via the chemical or microbial reduction of its precursor, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[4][5]
The reduction of the ketone at the C3 position creates a new stereocenter. This means the reaction can yield two diastereomers: the cis isomer (where the C3-hydroxyl and C4-carboxylate groups are on the same face of the piperidine ring) and the trans isomer (where they are on opposite faces). The choice of reducing agent and reaction conditions will influence the diastereomeric ratio of the product. Therefore, the primary challenge in the elucidation is not only to confirm the core structure but also to definitively assign this relative stereochemistry, which is crucial for the biological activity of any subsequent derivatives.
A Synergistic Analytical Workflow
No single technique is sufficient for unambiguous structure determination. We employ a multi-pronged approach where each method provides a unique piece of the puzzle, and the collective data builds an unshakeable confirmation of the molecular structure.
Caption: The integrated NMR experimental workflow.
Trustworthiness: The power of this workflow lies in its redundancy. A ¹H-¹³C correlation seen in an HSQC experiment must be consistent with the proton's multiplicity in the ¹H spectrum and the carbon's type in the DEPT spectrum. Long-range HMBC correlations must connect fragments that are already established by COSY. This cross-validation makes the final assignment exceptionally reliable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum, followed by ¹³C and DEPT-135 spectra.
-
2D Spectra Acquisition: Acquire gradient-selected 2D experiments in the following order:
-
COSY (¹H-¹H correlation)
-
HSQC (¹H-¹³C one-bond correlation)
-
HMBC (¹H-¹³C long-range, 2-3 bond correlation)
-
-
Data Processing & Analysis: Process the spectra using appropriate software. Assign protons and carbons step-by-step, using the HSQC to link them and the COSY and HMBC to build out the molecular structure.
Data Presentation: Predicted NMR Data (in CDCl₃)
| Atom Position(s) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| Ethyl CH₃ | ~1.3 (t, J=7.1) | ~14.2 | Ethyl C=O, Ethyl CH₂ |
| Ethyl CH₂ | ~4.2 (q, J=7.1) | ~61.0 | Ethyl C=O, Ethyl CH₃ |
| Ester C=O | - | ~173.5 | H4, Ethyl CH₂ |
| Piperidine H2, H6 | ~2.2-3.0 (m) | ~53-58 | Benzyl CH₂, C3, C4, C5 |
| Piperidine H3 | ~4.0 (m) | ~68.0 | C2, C4, C5 |
| Piperidine H4 | ~2.7 (m) | ~45.0 | C2, C3, C5, C6, Ester C=O |
| Piperidine H5 | ~1.7-2.0 (m) | ~28-32 | C3, C4, C6 |
| Benzyl CH₂ | ~3.6 (s) | ~62.8 | C2, C6, Benzyl C(ipso), Benzyl C(ortho) |
| Benzyl Ar-H | ~7.3 (m) | ~127-129 | - |
| Benzyl C(ipso) | - | ~138.0 | Benzyl CH₂ |
Authoritative Grounding: Stereochemical Assignment via ¹H NMR The critical piece of information for determining the relative stereochemistry is the coupling constant (³J) between the protons on C3 (H3) and C4 (H4). The piperidine ring adopts a thermodynamically stable chair conformation. [6]* Trans Isomer: In the most stable chair form, a trans relationship places both the hydroxyl and carboxylate substituents in equatorial positions. This results in an axial-axial relationship between H3 and H4, leading to a large coupling constant (³J ≈ 8-12 Hz) .
-
Cis Isomer: A cis relationship would force one substituent to be axial, resulting in an axial-equatorial or equatorial-axial relationship between H3 and H4. This geometry leads to a small coupling constant (³J ≈ 2-5 Hz) .
This analysis of the coupling constant provides a strong, evidence-based assignment of the diastereomer produced in the synthesis.
X-ray Crystallography: The Ultimate Confirmation
Expertise & Experience: For novel compounds or when absolute stereochemical proof is required for regulatory purposes, single-crystal X-ray diffraction is the definitive technique. [7]While more time-consuming as it requires growing a suitable crystal, it provides an unambiguous 3D model of the molecule as it exists in the solid state.
Trustworthiness: An X-ray crystal structure is a direct visualization of the molecule, confirming not only the connectivity but also the precise bond lengths, angles, and relative stereochemistry without ambiguity. [8] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final molecular structure.
Conclusion: A Self-Validating Structural Proof
References
-
Guo, Z. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(13), 2015-2020. Available from: [Link]
-
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Available from: [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(7), 1198-1214. Available from: [Link]
-
El Jemli, M., et al. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. Journal of Heterocyclic Chemistry, 58(6). Available from: [Link]
-
Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Available from: [Link]
-
Huren, S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 885–891. Available from: [Link]
Sources
- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
- 6. Buy (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the , a key intermediate in the synthesis of various pharmaceutical compounds. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Molecular Structure and Stereochemistry
This compound is a disubstituted piperidine derivative with stereocenters at the C3 and C4 positions. The relative stereochemistry of the hydroxyl and carboxylate groups (cis or trans) significantly influences the spectroscopic and chemical properties of the molecule. The cis isomer is often the thermodynamically more stable product in many synthetic routes. For the purpose of this guide, we will focus on the characterization of the cis isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is complex due to the presence of multiple chiral centers and overlapping signals.
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H (benzyl) |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.85 | m | 1H | H-3 |
| 3.58 | s | 2H | -NCH₂Ph |
| 2.90 | m | 1H | H-2 (axial) |
| 2.75 | m | 1H | H-6 (axial) |
| 2.50 | m | 1H | H-4 |
| 2.30 | m | 1H | H-2 (equatorial) |
| 2.15 | m | 1H | H-6 (equatorial) |
| 1.95 | m | 1H | H-5 (axial) |
| 1.70 | m | 1H | H-5 (equatorial) |
| 1.25 | t | 3H | -OCH₂CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.25 µs
-
Acquisition time: 3.0 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
Interpretation of the ¹H NMR Spectrum
The aromatic protons of the benzyl group appear as a multiplet between 7.25 and 7.35 ppm. The benzylic protons (-NCH₂Ph) are diastereotopic and are expected to appear as a singlet around 3.58 ppm, though they can sometimes appear as a pair of doublets. The ethyl ester protons give rise to a quartet at approximately 4.15 ppm and a triplet at 1.25 ppm. The piperidine ring protons show complex multiplets due to spin-spin coupling and conformational effects. The proton at C3 (H-3), bearing the hydroxyl group, is typically found around 3.85 ppm. The coupling constants between the ring protons can provide valuable information about the stereochemistry of the molecule.
Caption: Key ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C=O (ester) |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.2 | Ar-CH |
| 127.0 | Ar-CH |
| 68.0 | C-3 |
| 62.5 | -OCH₂CH₃ |
| 60.5 | -NCH₂Ph |
| 55.0 | C-2 |
| 52.0 | C-6 |
| 48.0 | C-4 |
| 30.0 | C-5 |
| 14.2 | -OCH₂CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the ester group is the most downfield signal, appearing around 173.0 ppm. The aromatic carbons of the benzyl group appear in the range of 127.0-138.5 ppm. The carbons of the piperidine ring and the ethyl group appear in the upfield region. The C-3 carbon, attached to the hydroxyl group, is observed around 68.0 ppm. The chemical shifts of the piperidine ring carbons are sensitive to the stereochemistry of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Data (thin film)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch |
| 3030 | Medium | C-H stretch (aromatic) |
| 2980-2800 | Medium | C-H stretch (aliphatic) |
| 1730 | Strong | C=O stretch (ester) |
| 1495, 1450 | Medium | C=C stretch (aromatic) |
| 1180 | Strong | C-O stretch (ester) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of the neat sample between two NaCl or KBr plates to create a thin film.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
-
Processing: Perform a background subtraction using a spectrum of the clean plates.
Interpretation of the IR Spectrum
The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The strong peak at 1730 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The various C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are observed between 2800 and 3030 cm⁻¹. The C-O stretching of the ester is typically found around 1180 cm⁻¹.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 264.1600 | 264.1595 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Mass range: 50-500 m/z
-
-
Processing: Calibrate the instrument using a known standard.
Interpretation of the Mass Spectrum
The expected molecular weight of this compound (C₁₅H₂₁NO₃) is 263.1521 g/mol . In positive ion ESI-MS, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 264.1600. The high-resolution mass measurement can be used to confirm the elemental composition. Fragmentation patterns can also provide further structural information. A common fragmentation pathway is the loss of the benzyl group, leading to a fragment ion at m/z 173.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive characterization of this compound. Each technique offers unique and complementary information that, when taken together, allows for the unambiguous determination of the molecule's structure and stereochemistry. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound and related piperidine derivatives.
References
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate 1H NMR spectrum
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in medicinal chemistry, understanding the precise structural and stereochemical features of this molecule is paramount for the synthesis of novel therapeutics.[1][2] This document, designed for professionals in drug development and organic synthesis, offers a detailed examination of the expected chemical shifts, coupling constants, and signal multiplicities. It elucidates the influence of the compound's inherent stereoisomerism on the spectrum and provides a robust, field-proven protocol for high-quality data acquisition.
Molecular Structure and Stereochemical Implications
This compound possesses a substituted piperidine core, a foundational scaffold in numerous bioactive molecules.[1] The structure features two stereocenters at the C3 and C4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers: cis and trans). The relative orientation of the hydroxyl and ethyl carboxylate groups (cis or trans) profoundly influences the conformation of the piperidine ring and, consequently, the dihedral angles between adjacent protons. This variation in dihedral angle is directly reflected in the magnitude of the vicinal (³J) coupling constants, making ¹H NMR an indispensable tool for stereochemical assignment.[3][4]
Furthermore, the presence of these chiral centers renders the two protons of the benzylic methylene (N-CH₂-Ph) group diastereotopic.[5] Even with free rotation around the C-N bond, these protons are chemically non-equivalent and are expected to resonate at different chemical shifts, coupling to each other to form a distinct AB quartet.[5][6]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule can be dissected into several key regions, each corresponding to specific functional groups. The analysis below assumes a standard deuterated chloroform (CDCl₃) solvent, though solvent choice can influence chemical shifts.[7]
Aromatic and Benzyl Region (δ 7.4 - 3.5 ppm)
-
Aromatic Protons (Ar-H): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.2-7.4 ppm . This pattern is typical for aromatic rings attached to an sp³ carbon, where the electronic environment of the ortho, meta, and para protons is very similar.[8]
-
Benzylic Protons (N-CH₂-Ph): Due to diastereotopicity, the two benzylic protons are chemically non-equivalent.[5] They will appear as two distinct signals, likely centered around δ 3.6 ppm . These protons will exhibit geminal coupling to each other, resulting in an AB quartet with a characteristic coupling constant (²J) of approximately 13-15 Hz. This distinct pattern is a hallmark of a methylene group adjacent to a chiral center.[5]
Piperidine Ring and Ester Region (δ 4.2 - 1.5 ppm)
This is the most complex region of the spectrum, containing overlapping multiplets from the piperidine ring protons. The exact chemical shifts and coupling patterns are highly dependent on the cis/trans stereochemistry.
-
Ethyl Ester Protons (O-CH₂-CH₃): This group gives rise to two characteristic signals:
-
A quartet at approximately δ 4.1-4.2 ppm corresponding to the two methylene protons (O-CH₂), which are split by the adjacent methyl group.[9]
-
A triplet at approximately δ 1.2-1.3 ppm corresponding to the three methyl protons (-CH₃), split by the adjacent methylene group. The typical ³J coupling constant is around 7 Hz.[10]
-
-
H3 Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. It is expected to appear as a multiplet around δ 3.8-4.0 ppm . Its multiplicity will depend on its coupling to the protons at C2 and C4.
-
H2 & H6 Protons (-CH₂-N-CH₂-): These protons are adjacent to the nitrogen atom. Due to the chair conformation of the piperidine ring, axial and equatorial protons at these positions are non-equivalent. They typically resonate as complex, overlapping multiplets between δ 2.0 and 3.2 ppm .[10][11] The protons at C2 will be coupled to H3, while the protons at C6 will couple to the H5 protons.
-
H4 Proton (-CH-COOEt): This proton, alpha to the ester carbonyl, will appear as a multiplet, likely in the range of δ 2.6-2.9 ppm . It will be coupled to the protons at C3 and C5.
-
H5 Protons (-CH₂-): The axial and equatorial protons at the C5 position are expected to resonate furthest upfield for the ring system, likely appearing as multiplets between δ 1.7 and 2.2 ppm .[10]
-
Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet and its chemical shift is highly variable (typically δ 1.5-4.0 ppm ), depending on concentration, temperature, and solvent purity. It may be difficult to observe or may be exchanged with deuterium if a protic solvent like D₂O is added.
Data Presentation: Summary of Predicted ¹H NMR Signals
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Ar-H | 7.2 - 7.4 | m | - | 5H, Phenyl group |
| O-CH₂-CH₃ | 4.1 - 4.2 | q | ³J ≈ 7 | 2H, Ethyl ester methylene |
| H3 | 3.8 - 4.0 | m | - | 1H, Proton at hydroxyl-bearing carbon |
| N-CH₂-Ph | ~ 3.6 | ABq | ²J ≈ 13-15 | 2H, Diastereotopic benzylic protons |
| H2, H6 | 2.0 - 3.2 | m | - | 4H, Protons adjacent to nitrogen |
| H4 | 2.6 - 2.9 | m | - | 1H, Proton at ester-bearing carbon |
| H5 | 1.7 - 2.2 | m | - | 2H, Piperidine ring protons |
| O-CH₂-CH₃ | 1.2 - 1.3 | t | ³J ≈ 7 | 3H, Ethyl ester methyl |
| -OH | 1.5 - 4.0 | br s | - | 1H, Highly variable, may exchange |
m = multiplet, q = quartet, t = triplet, ABq = AB quartet, br s = broad singlet
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup & Calibration: a. Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring.[12] b. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). c. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. d. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetric TMS signal.
-
Data Acquisition: a. Set the spectral width to cover a range from -1 to 10 ppm. b. Use a standard 30° or 45° pulse angle to avoid saturation while maintaining good signal-to-noise. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each. e. Analyze the peak multiplicities and measure the coupling constants to aid in structural assignment.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure and highlights the distinct proton environments that are key to interpreting the ¹H NMR spectrum.
Caption: Molecular structure with key ¹H NMR assignments.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A careful analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous confirmation of the molecular structure. The diastereotopicity of the benzylic protons provides a distinct AB quartet, while the complex multiplets of the piperidine ring protons, governed by the Karplus relationship, offer deep insight into the compound's stereochemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR in the characterization and development of therapeutics derived from this important chemical scaffold.
References
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Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). pubs.rsc.org. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl- piperidine-4-carboxylic... Retrieved from [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
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Schober, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180... Retrieved from [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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an in-depth technical guide to the 13c nmr of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
<_ a an in-depth technical guide on the 13c nmr of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate for researchers, scientists, and drug development professionals, i will structure the content to flow from foundational principles to specific analysis, incorporating experimental protocols and data interpretation. the guide will be grounded in authoritative sources with comprehensive referencing.
part 1: core directive - structuring the guide
the guide will be organized as follows:
-
introduction: briefly introduce the significance of 13c nmr spectroscopy in the structural elucidation of complex organic molecules, particularly in the context of pharmaceutical research. it will also introduce the target molecule, this compound, and the objectives of the guide.
-
fundamental principles of 13c nmr spectroscopy: this section will provide a concise overview of the basic principles of 13c nmr, including chemical shift, the effect of the magnetic field, and proton decoupling.
-
structural features and their expected 13c nmr signatures: this core section will break down the molecule into its key structural components (piperidine ring, n-benzyl group, 3-hydroxyl group, and 4-ethyl carboxylate group) and discuss their expected chemical shift ranges based on established principles of electronegativity, hybridization, and steric effects. it will also address the impact of stereochemistry on the 13c nmr spectrum.
-
predicted 13c nmr spectrum: this section will present a table of predicted chemical shifts for each carbon atom in this compound. these predictions will be based on a combination of theoretical knowledge, and data from analogous structures found in the literature.
-
experimental protocol for 13c nmr data acquisition: a detailed, step-by-step protocol for acquiring a high-quality 13c nmr spectrum of the target molecule will be provided. this will cover sample preparation, choice of solvent, and key spectrometer parameters.
-
spectral interpretation and structural verification: this section will guide the reader through the process of assigning the peaks in an experimental spectrum to the corresponding carbon atoms in the molecule. it will also discuss how to use the 13c nmr data to confirm the structure and assess the purity of the sample.
-
references: a comprehensive list of all cited sources with clickable urls.
part 2: scientific integrity & logic - content generation
i will now generate the content for each section, ensuring technical accuracy, logical flow, and proper citation of authoritative sources. i will create tables and graphviz diagrams as required.
part 3: visualization & formatting - creating visuals
i will generate the necessary graphviz diagrams and format the content for clarity and readability.
now, i will start writing the guide.
introduction
nuclear magnetic resonance (nmr) spectroscopy is a cornerstone of modern organic chemistry and pharmaceutical development, providing unparalleled insight into the molecular structure of organic compounds. among the various nmr techniques, 13c nmr spectroscopy is particularly powerful for elucidating the carbon skeleton of a molecule.[1] this guide offers a comprehensive technical overview of the 13c nmr spectroscopy of this compound, a substituted piperidine derivative that serves as a valuable scaffold in medicinal chemistry.
this document is intended for researchers, scientists, and drug development professionals who utilize nmr for structural characterization. we will delve into the fundamental principles governing 13c nmr, predict the chemical shifts for our target molecule, provide a detailed experimental protocol for data acquisition, and offer guidance on spectral interpretation.
fundamental principles of 13c nmr spectroscopy
13c nmr spectroscopy observes the nuclear magnetic resonance of the 13c isotope of carbon. due to the low natural abundance of 13c (~1.1%), 13c nmr experiments are inherently less sensitive than 1h nmr.[2] however, the larger chemical shift range (0-220 ppm) in 13c nmr provides excellent signal resolution, often allowing for the observation of a distinct signal for each unique carbon atom in a molecule.[3]
in a standard proton-decoupled 13c nmr spectrum, each unique carbon atom typically appears as a single sharp line.[1] this simplification arises from broadband decoupling of the protons, which removes the complexities of carbon-proton spin-spin coupling. the position of each signal, its chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. factors such as the hybridization of the carbon, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[4]
structural features and their expected 13c nmr signatures
the structure of this compound contains several distinct functional groups that will influence the 13c nmr spectrum.
molecular structure and carbon numbering
caption: molecular structure and numbering of this compound.
-
piperidine ring (c2, c3, c4, c5, c6): the sp3 hybridized carbons of the piperidine ring are expected to resonate in the range of 20-60 ppm. the exact chemical shifts will be influenced by the substituents.
-
c2 and c6: these carbons are adjacent to the nitrogen atom and will be deshielded, appearing further downfield. the presence of the bulky n-benzyl group can influence their chemical shifts.[5] for n-benzylpiperidine itself, the c2/c6 carbons appear around 54 ppm.[6]
-
c3: this carbon is attached to the electronegative hydroxyl group, which will cause a significant downfield shift. carbons bearing a hydroxyl group typically resonate in the 50-90 ppm range.[7] in 3-hydroxypiperidine, the carbon bearing the hydroxyl group (c3) appears around 67 ppm.[8]
-
c4: this carbon is substituted with the ethyl carboxylate group. its chemical shift will be influenced by both the adjacent hydroxyl group and the ester functionality.
-
c5: this carbon is the least substituted carbon on the ring and is expected to be the most shielded, appearing at the most upfield position among the ring carbons.
-
-
n-benzyl group (c7, c8, c9, c10, c11):
-
c7 (ch2): the benzylic methylene carbon will be deshielded by the adjacent nitrogen and the phenyl ring, typically appearing in the range of 50-65 ppm.[6]
-
aromatic carbons (c8-c11): the aromatic carbons will resonate in the typical aromatic region of 110-160 ppm.[9] the ipso-carbon (c8) will be slightly downfield, while the ortho (c9), meta (c10), and para (c11) carbons will have distinct chemical shifts, generally in the 125-130 ppm range.[6]
-
-
3-hydroxyl group: the direct effect on the attached carbon (c3) is a significant downfield shift.
-
4-ethyl carboxylate group (c12, c13, c14):
-
c12 (c=o): the carbonyl carbon of the ester is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[7]
-
c13 (och2): the methylene carbon of the ethyl group is attached to an oxygen atom and will be deshielded, appearing around 60 ppm.[10]
-
c14 (ch3): the methyl carbon of the ethyl group is a typical sp3 hybridized carbon and will appear upfield, around 14-15 ppm.[10]
-
-
stereochemistry: this compound has two stereocenters (c3 and c4), meaning it can exist as diastereomers (cis and trans isomers). the relative stereochemistry of the hydroxyl and ester groups will have a subtle but measurable effect on the 13c nmr chemical shifts of the piperidine ring carbons due to differences in steric interactions.[11] this can lead to a more complex spectrum if a mixture of diastereomers is present.
predicted 13c nmr spectrum
based on the analysis of substituent effects and data from similar compounds, the following table summarizes the predicted 13c nmr chemical shifts for this compound. these are estimations and the actual experimental values may vary. software like acd/labs nmr predictor or mnova can provide more accurate predictions.[12][13]
| carbon atom | predicted chemical shift (δ, ppm) | justification |
| c2 | ~58-62 | adjacent to nitrogen, influenced by benzyl group. |
| c3 | ~65-70 | attached to hydroxyl group. |
| c4 | ~45-50 | substituted with ester group. |
| c5 | ~25-30 | least substituted ring carbon. |
| c6 | ~52-56 | adjacent to nitrogen. |
| c7 (ch2-benzyl) | ~62-65 | benzylic carbon attached to nitrogen. |
| c8 (c-ipso) | ~138-140 | aromatic ipso-carbon. |
| c9 (c-ortho) | ~128-130 | aromatic ortho-carbons. |
| c10 (c-meta) | ~127-129 | aromatic meta-carbons. |
| c11 (c-para) | ~126-128 | aromatic para-carbon. |
| c12 (c=o) | ~172-175 | ester carbonyl carbon. |
| c13 (och2) | ~60-62 | ester methylene carbon. |
| c14 (ch3) | ~14-16 | ester methyl carbon. |
experimental protocol for 13c nmr data acquisition
acquiring a high-quality 13c nmr spectrum requires careful sample preparation and selection of appropriate experimental parameters.
workflow for 13c nmr data acquisition
caption: workflow for acquiring and processing a 13c nmr spectrum.
step-by-step methodology
-
sample preparation:
-
weigh approximately 50-100 mg of this compound.[14] a higher concentration is generally better for 13c nmr due to its low sensitivity.[2]
-
dissolve the sample in approximately 0.6-0.7 ml of a suitable deuterated solvent, such as chloroform-d (cdcl3) or dimethyl sulfoxide-d6 (dmso-d6).[15] cdcl3 is a common choice for many organic molecules.
-
ensure the sample is fully dissolved. if any solid particles remain, filter the solution through a small plug of glass wool in a pasteur pipette into a clean, dry 5 mm nmr tube. solid particles can degrade the quality of the spectrum.
-
the final volume in the nmr tube should be sufficient to cover the detection coils, typically around 4-5 cm in height.[15]
-
-
instrument setup and data acquisition:
-
insert the nmr tube into the spectrometer.
-
lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
select a standard proton-decoupled 13c nmr experiment.
-
set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
the number of scans (ns) will depend on the sample concentration and the desired signal-to-noise ratio. a typical starting point would be 1024 scans.
-
a relaxation delay (d1) of 1-2 seconds is usually sufficient for a qualitative spectrum. for quantitative analysis, a much longer delay is required to allow for full relaxation of all carbon nuclei.[3]
-
acquire the free induction decay (fid) data.
-
-
data processing:
-
apply a fourier transform to the fid to obtain the frequency-domain spectrum.
-
perform phase and baseline corrections to obtain a clean spectrum.
-
reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for cdcl3).[9] alternatively, an internal standard such as tetramethylsilane (tms) can be used.[14]
-
identify and label the chemical shifts of all the peaks.
-
spectral interpretation and structural verification
once a high-quality 13c nmr spectrum is obtained, the next step is to assign each peak to a specific carbon atom in the molecule.
-
initial assessment: count the number of signals in the spectrum. for a pure diastereomer of this compound, you would expect to see 14 distinct signals, one for each unique carbon atom. if fewer signals are observed, it may indicate the presence of molecular symmetry or accidental overlap of peaks. if more signals are present, it could suggest the presence of a mixture of diastereomers or impurities.
-
peak assignment:
-
carbonyl carbon: the peak in the 170-180 ppm region can be unambiguously assigned to the ester carbonyl carbon (c12).
-
aromatic carbons: the signals in the 110-140 ppm range belong to the benzyl group carbons (c8-c11). 2d nmr techniques like hsqc (heteronuclear single quantum coherence) and hmbc (heteronuclear multiple bond correlation) can be used to definitively assign these carbons by correlating them to the known proton signals.
-
carbons attached to heteroatoms: the signals in the 50-70 ppm region are likely due to carbons attached to oxygen or nitrogen (c2, c3, c6, c7, c13). dept (distortionless enhancement by polarization transfer) experiments can be used to distinguish between ch, ch2, and ch3 groups, which is invaluable for assigning these peaks.
-
aliphatic carbons: the remaining upfield signals will correspond to the other piperidine ring carbon (c5) and the methyl group of the ester (c14). the methyl carbon (c14) will be the most upfield signal.
-
-
structural confirmation: the obtained 13c nmr spectrum, with its characteristic chemical shifts, provides strong evidence for the presence of the various functional groups and the overall carbon framework of this compound. when combined with other spectroscopic data, such as 1h nmr, mass spectrometry, and ir spectroscopy, a complete and unambiguous structural confirmation can be achieved.
conclusion
13c nmr spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. by understanding the fundamental principles of 13c nmr and the influence of various structural features on chemical shifts, researchers can confidently predict, acquire, and interpret the spectra of such compounds. this guide has provided a framework for this process, from theoretical prediction to practical data acquisition and analysis, empowering scientists in their drug discovery and development endeavors.
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alwsci. (2025, july 24). how to prepare and run an nmr sample. retrieved from [Link]
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university college london. (n.d.). sample preparation. retrieved from [Link]
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nmrdb.org. (n.d.). predict 13c carbon nmr spectra. retrieved from [Link]
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researchgate. (n.d.). complete assignment of the 1h and 13c nmr spectra of some n-benzyl-(piperidin or pyrrolidin)-purines. retrieved from [Link]
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grove, d. d., & bruck, m. a. (2016). 13c nmr spectroscopy in teaching structure and stereochemistry of compounds in introductory and advanced organic chemistry courses. journal of chemical education, 93(10), 1763-1767.
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Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate mechanism of action
An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Potential of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a versatile synthetic intermediate. This guide delineates the compound's chemical properties, synthesis, and, most critically, its "mechanism of utility" as a scaffold for the development of potent and selective modulators of various pharmacological targets. We will explore the strategic importance of its functional groups and provide exemplary protocols for its synthesis and downstream modification, offering a technical resource for researchers in drug discovery and development.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[2][3] Molecules incorporating this moiety can modulate a wide array of targets, from G-protein coupled receptors (GPCRs) to ion channels and enzymes.[4][5]
This compound emerges not as a therapeutic agent, but as a key building block for accessing novel chemical space within this important class of compounds. Its strategic placement of a hydroxyl group, an ethyl ester, and a readily cleavable benzyl protecting group makes it an ideal precursor for generating libraries of pharmacologically active molecules.
Physicochemical Properties and Synthesis
The utility of a synthetic intermediate is grounded in its chemical properties and the accessibility of its synthesis.
Physicochemical Data
The properties of the target compound and its common precursor are summarized below.
| Property | This compound | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Precursor) |
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₅H₁₉NO₃[6] |
| Molecular Weight | 263.33 g/mol | 261.32 g/mol [6] |
| Appearance | Expected to be a crystalline solid or oil | White to brown crystalline powder[7] |
| Key Functional Groups | Secondary alcohol, Ester, Tertiary amine (benzyl-protected) | Ketone, Ester, Tertiary amine (benzyl-protected) |
Synthetic Pathway
The primary route to this compound involves the reduction of its ketone precursor, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This precursor is synthesized via methods such as the Dieckmann condensation.[8]
Caption: Synthesis of this compound.
Mechanism of Utility: A Scaffold for Targeted Drug Design
The "mechanism of action" for this compound is its chemical reactivity and synthetic versatility. Each functional group serves as a handle for diversification, enabling the exploration of structure-activity relationships (SAR) for various drug targets.
-
The Hydroxyl Group (-OH): This group is pivotal. It can act as a hydrogen bond donor or acceptor, critical for anchoring a molecule within a receptor's binding pocket. Its stereochemistry (R or S configuration) can be controlled during synthesis, which is often essential for selective receptor engagement. Furthermore, it can be derivatized into ethers or esters to probe steric and electronic requirements of a target.
-
The Ethyl Ester (-COOEt): The ester is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, introducing a negative charge and a potent hydrogen bonding group. Alternatively, it can be converted into a wide range of amides, which is a common strategy in drug design to modulate solubility, cell permeability, and target affinity.
-
The N-Benzyl Group (-Bn): The benzyl group serves as an excellent protecting group for the piperidine nitrogen.[4] Its presence renders the nitrogen non-basic and prevents unwanted side reactions during modifications at other parts of the molecule. Crucially, it can be removed cleanly via catalytic hydrogenation (debenzylation). The exposed secondary amine is a key point for introducing the vast diversity required for SAR studies, allowing for the synthesis of N-alkyl, N-acyl, or N-aryl derivatives.[9]
Caption: Synthetic utility and diversification pathways.
Potential Pharmacological Targets
Based on the broader class of piperidine derivatives, compounds synthesized from this intermediate could be designed to target:
-
Opioid Receptors: The 3-hydroxypiperidine motif is present in potent analgesics.[9][10]
-
Muscarinic Acetylcholine Receptors (mAChRs): Derivatives can act as antagonists for receptors like the M4 subtype, relevant for neurological disorders.[4]
-
Serotonin (5-HT) Receptors: Modification can lead to selective agonists, for example at the 5-HT₄ receptor.[4][11]
-
Nicotinic Acetylcholine Receptors (nAChRs): The piperidine scaffold is found in antagonists of the α7 nAChR, a target for inflammatory conditions.[5]
-
Histamine Receptors: The core can be used to develop H3 receptor antagonists for treating cognitive disorders.[4]
Experimental Protocols
The following protocols provide a framework for the synthesis of the title compound and its subsequent use in generating a pharmacologically active derivative.
Protocol 1: Synthesis via Reduction
Objective: To synthesize this compound from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Methodology:
-
Dissolution: Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume excess NaBH₄, followed by the addition of deionized water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.
Protocol 2: Downstream Modification (N-Acylation Example)
Objective: To demonstrate the utility of the scaffold by synthesizing an N-acyl derivative after debenzylation.
Part A: Debenzylation
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add Palladium on carbon (10% Pd/C, 0.1 eq).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, Ethyl 3-hydroxypiperidine-4-carboxylate.
Part B: N-Acylation
-
Dissolution: Dissolve the debenzylated intermediate (1.0 eq) in dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq).
-
Acylation: Cool the solution to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the final N-acylated compound.
Protocol 3: In Vitro Biological Evaluation
Objective: To assess the activity of newly synthesized derivatives at a specific target (e.g., a GPCR) using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein).
-
A fixed concentration of a known radioligand for the target receptor (e.g., ³H-spiperone for dopamine D2 receptors).
-
Varying concentrations of the newly synthesized test compound (typically from 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is an indicator of the compound's affinity for the receptor.
Caption: General workflow for biological evaluation.
Conclusion
This compound represents a quintessential example of a high-value synthetic intermediate in modern drug discovery. While it lacks a pharmacological mechanism of action in its own right, its true power is realized through its "mechanism of utility." The strategic arrangement of its hydroxyl, ester, and protected amine functional groups provides chemists with a robust and flexible platform for generating diverse libraries of novel compounds. By leveraging this scaffold, researchers can systematically explore structure-activity relationships and develop potent and selective molecules for a wide range of challenging therapeutic targets, reinforcing the central role of the piperidine core in pharmaceutical sciences.
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An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse molecular interactions make it a valuable framework in the quest for novel therapeutics.[1] This guide presents a comprehensive, in-depth framework for the biological activity screening of a specific piperidine derivative, Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate. We will delve into a tiered screening cascade, commencing with in-silico predictions to inform experimental design, followed by detailed protocols for primary and secondary assays targeting key areas of therapeutic interest: oncology, infectious diseases, and neurological disorders. The causality behind experimental choices, self-validating protocols, and the critical step of hit validation are emphasized throughout to ensure scientific rigor and a clear path from initial screening to lead optimization.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and neurological effects.[3][4] The versatility of the piperidine ring allows for the introduction of various substituents, enabling fine-tuning of its physicochemical properties and biological targets. This compound contains several key functional groups—a benzyl group, a hydroxyl group, and a carboxylate ester—that can participate in various interactions with biological macromolecules, making it a compelling candidate for broad biological activity screening.
Tier 1: In-Silico Profiling - A Predictive Approach to Guide Experimentation
Before embarking on resource-intensive wet-lab experiments, a robust in-silico evaluation can provide valuable insights into the potential biological activities of this compound, thereby guiding the selection of appropriate assays.[5][6]
Ligand-Based Virtual Screening
This approach is grounded in the principle that structurally similar molecules often exhibit similar biological activities.[6] By comparing the structure of our target compound to databases of molecules with known biological activities, we can generate hypotheses about its potential targets.
Molecular Docking
Once potential protein targets are identified, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to these targets.[5] This provides a more refined prediction of potential biological interactions.
ADMET Prediction
In-silico models are crucial for early assessment of a compound's pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6] This helps to identify potential liabilities early in the drug discovery process.
Table 1: Representative In-Silico Prediction Data for this compound
| Parameter | Predicted Value | Implication |
| Target Prediction | Kinase Inhibitor, GPCR Ligand, Enzyme Inhibitor | Potential anticancer, neurological, and other activities.[7] |
| Molecular Docking | Favorable binding energy with tyrosine kinases | Suggests potential as an anticancer agent. |
| ADMET Prediction | Good intestinal absorption, potential for BBB penetration | Indicates oral bioavailability and possible CNS activity.[5] |
Tier 2: Primary Screening - A Broad-Spectrum Experimental Assessment
Based on the in-silico predictions and the known activities of piperidine derivatives, a primary screening cascade should be implemented to experimentally assess the biological activity of this compound in three key therapeutic areas.
Anticancer Activity: Cytotoxicity Screening
The potential of piperidine derivatives as anticancer agents is well-documented.[2][3][8] A primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Susceptibility Testing
Piperidine derivatives have demonstrated promising antimicrobial properties.[12][13][14][15] A primary screen against a panel of pathogenic bacteria and fungi is therefore warranted.
The broth microdilution method is a widely used and accurate technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[17] Include a growth control (no compound) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
Neurological Activity: Acetylcholinesterase Inhibition Assay
Given that some piperidine-based drugs, like Donepezil, are used to treat Alzheimer's disease by inhibiting acetylcholinesterase (AChE), it is prudent to screen our compound for similar activity.[3][18]
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[19][20]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).[19]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to initiate the reaction. Include a control with no inhibitor.
-
Substrate Addition: Add the ATCI substrate to start the enzymatic reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[19]
-
Kinetic Measurement: Measure the rate of color change by reading the absorbance at 412 nm at multiple time points.[19][21]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Tier 3: Hit Validation and Mechanistic Elucidation
Any "hits" identified in the primary screening must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action.[22][23][24][25]
Hit Confirmation and Purity Analysis
The first step in hit validation is to re-synthesize or re-purify the compound to ensure its identity and purity. The confirmed compound is then re-tested in the primary assay to confirm its activity.
Secondary and Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay, it is essential to employ orthogonal assays that measure the same biological endpoint through a different method. For example, a cytotoxicity hit could be further evaluated using a trypan blue exclusion assay or a live/dead cell staining assay.
Mechanistic Studies
For validated hits, the next step is to investigate their mechanism of action.[26] For an anticancer hit, this could involve assays to assess apoptosis induction (e.g., caspase activity assays, Annexin V staining) or cell cycle arrest (e.g., flow cytometry). For an antimicrobial hit, time-kill kinetics studies can provide further insight. For an AChE inhibitor, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).
Conclusion
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of this compound. By employing a tiered approach that integrates in-silico predictions with a carefully selected panel of in-vitro assays, researchers can efficiently and effectively evaluate the therapeutic potential of this promising piperidine derivative. The emphasis on causality, self-validating protocols, and thorough hit validation ensures that the data generated is robust and reliable, providing a solid foundation for further drug development efforts.
References
- Hit-to-Lead: Hit Valid
- MTT assay protocol. Abcam.
- Broth microdilution. Wikipedia.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
- In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. Benchchem.
- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Broth Microdilution. MI - Microbiology.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science.
- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
- 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
- Computational/in silico methods in drug target and lead prediction. PubMed Central.
- Antimicrobial and antioxidant activities of piperidine deriv
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Wiley Online Library.
- Protocol for Cell Viability Assays. BroadPharm.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Piperine and Its Metabolite's Pharmacology in Neurodegener
- Chemical structures of anticancer piperidine derivatives.
- Hit Identification. Vipergen. [https://vertexaisearch.cloud.g Hit Identification. Vipergen. [https://vertexaisearch.cloud.g
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Introduction:
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics targeting a wide array of biological systems, particularly within the central nervous system.[1] Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a valuable and versatile synthetic intermediate, featuring multiple functional groups that allow for diverse chemical modifications. The stereochemical relationship between the hydroxyl group at the C3 position and the carboxylate at C4 is of paramount importance, as it profoundly influences the biological activity of downstream compounds. This guide provides a detailed, two-step synthetic pathway, beginning with the formation of a key β-keto ester precursor via Dieckmann condensation, followed by a discussion of both standard and stereoselective reduction methodologies to yield the target compound.
Overall Synthetic Strategy
The synthesis is logically approached in two main stages:
-
Ring Formation: Construction of the core piperidine ring system with the required keto and ester functionalities at positions 3 and 4, respectively. This is efficiently achieved through an intramolecular Dieckmann condensation.
-
Ketone Reduction: Conversion of the 3-oxo group to the desired 3-hydroxy functionality. The choice of reducing agent at this stage is critical for controlling the diastereoselectivity of the final product.
Caption: High-level overview of the two-stage synthesis.
Part A: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Principle and Scientific Rationale
The core of this initial stage is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2] This reaction is a powerful tool for the formation of five- and six-membered rings. The synthesis starts with the alkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate to form an acyclic diester intermediate.[3][4] In the presence of a strong, non-nucleophilic base such as sodium methoxide or sodium ethoxide, the α-proton of one ester group is abstracted, creating an enolate. This enolate then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution, leading to the formation of the six-membered piperidone ring after cyclization and subsequent workup.[2][3]
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods.[3][4]
Step 1: Synthesis of Intermediate Diester (4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate)
-
To a stirred solution of N-benzyl glycine ethyl ester (1 equiv.) in a suitable organic solvent such as tetrahydrofuran (THF) or toluene, add a base like potassium carbonate or sodium carbonate (2-3 equiv.).
-
Add a 4-halogenated ethyl butyrate, for instance, 4-bromoethyl butyrate (1.1-1.2 equiv.).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Dieckmann Condensation to Yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base. For example, add sodium methoxide (1.1-1.5 equiv.) to anhydrous ethyl acetate or toluene.
-
Add the crude diester intermediate from the previous step dropwise to the base solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by adding water or a dilute acid (e.g., acetic acid or HCl) until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The product can also be precipitated and isolated as its hydrochloride salt by treating the ethyl acetate solution with HCl.[3][5]
Data Summary: Synthesis of Precursor
| Parameter | Value/Condition | Rationale |
| Key Reagents | N-benzyl glycine ethyl ester, 4-bromoethyl butyrate, Sodium Methoxide | Starting materials for the acyclic diester and the strong base for cyclization. |
| Solvent | Toluene, THF, Ethyl Acetate | Anhydrous solvents are crucial for the success of the base-catalyzed condensation. |
| Base Molar Ratio | 1.1 - 1.5 equivalents | A slight excess of base ensures complete deprotonation and drives the reaction to completion. |
| Reaction Temp. | Reflux (typically 80-110 °C) | Provides the necessary activation energy for the intramolecular cyclization. |
| Reaction Time | 2 - 4 hours | Typical duration for Dieckmann condensations; should be monitored by TLC. |
| Expected Yield | ~85-95% (crude) | This reaction is generally high-yielding.[3] |
| Purity (HPLC) | >92% (after purification) | Indicative of a successful synthesis and purification.[3] |
Part B: Reduction to this compound
Principle and Scientific Rationale: The Importance of Stereocontrol
The reduction of the 3-keto group introduces a new stereocenter. The relative orientation of the resulting hydroxyl group (C3) and the existing ester group (C4) can be either cis or trans. This stereochemistry is critical for the molecule's utility in drug development.
-
Chemical Reduction: Standard hydride reducing agents like sodium borohydride (NaBH₄) will attack the ketone from both the top and bottom faces, typically resulting in a mixture of cis and trans diastereomers. The ratio can be influenced by steric hindrance and solvent effects, but achieving high selectivity is often challenging.
-
Biocatalytic Reduction: Microbial reduction offers a superior alternative for achieving high stereoselectivity. Specific enzymes within microorganisms can catalyze the reduction with exceptional control over both diastereomeric and enantiomeric outcomes. Research has shown that microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can produce the cis-(3R,4R) isomer with high purity, which is often the desired isomer for biological applications.[6][7]
Protocol 1: Chemical Reduction using Sodium Borohydride (Generates Diastereomeric Mixture)
-
Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 equiv.) in a protic solvent such as methanol or ethanol at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water or dilute acetone.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product as a mixture of diastereomers.
-
The cis and trans isomers can be separated by careful column chromatography.
Protocol 2: Principles of Stereoselective Microbial Reduction
While a detailed microbiology protocol is highly specific to the chosen organism and lab setup, the general principles are outlined here based on published findings.[6][7]
-
Microorganism Selection: A suitable microorganism known for its stereoselective ketone reductase activity is chosen (e.g., specific strains of yeast or bacteria).
-
Culture Growth: The microorganism is cultured in an appropriate growth medium until it reaches a desired cell density.
-
Biotransformation: The substrate, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is added to the cell culture. The reaction is incubated under controlled conditions (temperature, pH, agitation) for a period ranging from hours to days.
-
Monitoring: The conversion of the substrate to the product is monitored using techniques like HPLC or GC-MS.
-
Extraction and Purification: Once the reaction is complete, the product is extracted from the culture medium using an organic solvent. The cells are removed by centrifugation or filtration. The extracted product is then purified using standard chromatographic techniques. This method has been reported to yield the cis-(3R,4R) isomer in high diastereomeric and enantiomeric excess.[6][7]
Data Summary: Comparison of Reduction Methods
| Parameter | Chemical Reduction (NaBH₄) | Microbial Reduction |
| Primary Reagent | Sodium Borohydride | Whole-cell biocatalyst/isolated enzyme |
| Stereochemical Outcome | Mixture of cis and trans diastereomers | Highly stereoselective (e.g., cis-(3R,4R))[6][7] |
| Advantages | Fast, simple setup, inexpensive reagents. | High stereoselectivity, environmentally friendly (aqueous system), mild conditions. |
| Disadvantages | Poor stereocontrol, requires chromatographic separation of isomers. | Slower reaction times, requires microbiology expertise and equipment. |
Experimental Workflow and Logic Diagram
Caption: Detailed workflow from starting material to final product options.
References
-
PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]
-
PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents.CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents.CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. N-苄基-3-氧代哌啶-4-羧酸乙酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 7. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
Application Notes and Protocols for the Stereospecific Microbial Reduction of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
Chiral piperidine scaffolds are integral components of numerous pharmaceuticals and natural products. The specific stereochemistry of these molecules is often crucial for their biological activity, making their stereoselective synthesis a key challenge in drug discovery and development. The reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a prochiral β-keto ester, yields chiral β-hydroxy esters, which are valuable intermediates for the synthesis of a variety of bioactive compounds. Traditional chemical methods for this reduction often require harsh reagents and can produce a mixture of stereoisomers, necessitating complex purification steps.
Biocatalysis, utilizing whole microbial cells, offers a green and highly selective alternative for the synthesis of these chiral building blocks.[1] Microorganisms possess a diverse array of oxidoreductases that can catalyze the reduction of ketones with high stereospecificity under mild reaction conditions.[2] This application note provides a comprehensive guide to the stereospecific microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, focusing on the use of Candida parapsilosis for the synthesis of the corresponding cis-(3R,4R)-hydroxy ester.
Biocatalytic Approach: Leveraging Whole-Cell Reductases
The microbial reduction of a ketone is a complex enzymatic process that relies on the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon. Whole-cell biocatalysis is particularly advantageous for this transformation as the microorganism provides the necessary reductase enzymes and the intracellular machinery for cofactor regeneration, eliminating the need for the external addition of expensive cofactors.[2]
The stereochemical outcome of the reduction is determined by the specific spatial arrangement of the substrate within the enzyme's active site. Different microorganisms, and even different strains of the same species, can possess reductases with varying substrate specificities and stereoselectivities, leading to the formation of different stereoisomers of the product.
For the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, the yeast Candida parapsilosis has been identified as a particularly effective biocatalyst, yielding the desired cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate with high diastereomeric and enantiomeric excess.[3]
Experimental Protocols
Part 1: Microbial Cultivation
This section details the cultivation of Candida parapsilosis to generate the biomass required for the bioreduction.
1.1. Materials
-
Candida parapsilosis (e.g., ATCC 22019 or a similar strain)
-
Yeast Extract Peptone Dextrose (YPD) Broth:
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
Dextrose (Glucose): 20 g/L
-
-
Sterile water
-
500 mL Erlenmeyer flasks with foam stoppers
-
Incubator shaker
1.2. Protocol for Pre-culture Preparation
-
Aseptically inoculate 100 mL of sterile YPD broth in a 500 mL Erlenmeyer flask with a loopful of Candida parapsilosis from a fresh agar plate or a frozen stock.
-
Incubate the flask at 30°C with shaking at 200 rpm for 24 hours.
1.3. Protocol for Main Culture
-
Aseptically transfer the pre-culture (5 mL) into 500 mL of sterile YPD broth in a 2 L Erlenmeyer flask.
-
Incubate the main culture at 30°C with shaking at 200 rpm for 48 hours, or until the late exponential to early stationary growth phase is reached.
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) and centrifuge again under the same conditions.
-
The resulting cell paste can be used immediately for the biotransformation or stored at -20°C for future use.
Part 2: Stereospecific Bioreduction
This section outlines the whole-cell mediated reduction of the substrate.
2.1. Materials
-
Candida parapsilosis cell paste (from Part 1)
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Erlenmeyer flasks
-
Incubator shaker
2.2. Bioreduction Protocol
-
In a 250 mL Erlenmeyer flask, prepare a reaction mixture containing:
-
Phosphate buffer (50 mM, pH 7.0): 100 mL
-
Candida parapsilosis wet cell paste: 10 g
-
Glucose: 2 g
-
-
Pre-incubate the mixture at 30°C with shaking at 200 rpm for 1 hour to activate the cells.
-
Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 g) in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.
-
Incubate the reaction at 30°C with shaking at 200 rpm.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 hours) and analyzing them by TLC or HPLC.
-
The reaction is typically complete within 48-72 hours.
Part 3: Product Extraction and Purification
This section describes the isolation of the chiral alcohol from the reaction mixture.
3.1. Materials
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for column chromatography)
3.2. Extraction and Purification Protocol
-
After the reaction is complete, remove the yeast cells by centrifugation at 8,000 x g for 15 minutes.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.
Analytical Methods for Stereochemical Analysis
The determination of the diastereomeric excess (de) and enantiomeric excess (ee) of the product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H have shown good performance for the separation of similar chiral compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of all stereoisomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
The diastereomeric excess (de) and enantiomeric excess (ee) can be calculated from the peak areas in the chromatogram using the following formulas:
-
de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
| Microorganism | Major Product Stereoisomer | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida parapsilosis SC16347 | cis-(3R,4R) | 97.4 | 99.8 | [3] |
| Other evaluated microorganisms | trans-(3R,4S) as minor product | Not specified | Not specified | [3] |
Visualizations
Bioreduction Workflow
Caption: Experimental workflow for the stereospecific microbial reduction.
Reaction Pathway
Caption: Stereospecific reduction of the keto ester to the chiral alcohol.
References
-
Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249–255. [Link]
-
Guo, Z., Patel, B. P., Corbett, R. M., Goswami, A., & Patel, R. N. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(13), 2015–2020. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Kráľová, K., & Bánovčanová, L. (2020). Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. World Journal of Pharmaceutical Research, 9(4), 136-151. [Link]
-
Nagy, B., Szabó, A., Paizs, C., & Poppe, L. (2021). Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. Catalysts, 11(5), 623. [Link]
-
Németh, B., Varga, E., Marx, F., & Gácser, A. (2021). Enhancing the chemical transformation of Candida parapsilosis. Fungal Biology and Biotechnology, 8(1), 1-12. [Link]
-
Peters, C., Klatte, S., & Liese, A. (2008). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. Biotechnology and Bioengineering, 101(4), 720-730. [Link]
-
ResearchGate. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. [Link]
-
Sowmyalakshmi, S., & Chadha, A. (2022). Whole Cells Mediated Biocatalytic Reduction of Alpha- Keto Esters. Current Trends in Biotechnology and Pharmacy, 16(1), 111-122. [Link]
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Application Notes & Protocols: Chiral Synthesis of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a pivotal chiral building block in the synthesis of numerous pharmacologically active compounds. Its stereochemistry, particularly at the C3 and C4 positions, is critical for the efficacy and safety of the final drug substance. This document provides a detailed guide for researchers and drug development professionals on the robust and scalable chiral synthesis of this intermediate. We will explore the predominant industrial strategy—asymmetric hydrogenation of a prochiral ketone precursor—providing in-depth mechanistic insights, step-by-step protocols, and methods for analytical validation.
Introduction: The Strategic Importance of a Chiral Piperidine Core
The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The precise spatial arrangement of the hydroxyl and carboxylate groups on the piperidine ring is fundamental to molecular recognition and biological activity. Consequently, controlling the stereochemistry during synthesis is not merely an academic exercise but a critical requirement for GMP (Good Manufacturing Practice) production.
While several strategies exist, including classical resolution and the use of chiral auxiliaries, the most elegant and efficient approach is the direct asymmetric hydrogenation of the prochiral precursor, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This method offers high atom economy, excellent enantioselectivity, and operational simplicity, making it highly suitable for large-scale production.
Core Strategy: Asymmetric Hydrogenation
The cornerstone of this synthesis is the stereoselective reduction of a ketone to a secondary alcohol, guided by a chiral catalyst. The reaction involves the transfer of a hydride from a metal center (typically Ruthenium) to the carbonyl carbon. The catalyst, featuring a chiral ligand such as (S)-BINAP, creates a chiral environment around the metal, forcing the substrate to adopt a specific orientation before reduction. This steric and electronic control dictates which face of the carbonyl is hydrogenated, leading to the preferential formation of one enantiomer.
The generally accepted mechanism for Ru-BINAP catalyzed ketone hydrogenation involves a metal-ligand bifunctional process. The substrate coordinates to the ruthenium center, while the amine on the ligand can interact with the carbonyl group, facilitating the hydride transfer and ensuring high stereoselectivity.
Synthetic Workflow Overview
The overall process can be visualized as a two-step sequence: first, the synthesis of the prochiral ketone precursor, followed by the key asymmetric hydrogenation step.
Caption: High-level workflow for the chiral synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Prochiral Ketone Precursor
This protocol details the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via a Dieckmann condensation.
Materials & Reagents:
-
N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with anhydrous toluene and sodium ethoxide.
-
Heat the suspension to reflux to ensure complete dissolution and activation.
-
Over a period of 1-2 hours, add a solution of N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester in toluene to the refluxing mixture.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it into ice-cold 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Asymmetric Hydrogenation
This protocol describes the chiral reduction of the ketone precursor to the desired (3R,4S)- or (3S,4R)-hydroxy ester using a Ru-BINAP catalyst. The choice of (R)- or (S)-BINAP ligand dictates the resulting product enantiomer. This example targets the (3R,4S)-enantiomer.
Materials & Reagents:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
[RuCl((S)-BINAP)(p-cymene)]Cl or a similar pre-catalyst
-
Anhydrous, degassed Methanol
-
Hydrogen gas (H₂) of high purity
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) with a stirrer and temperature control.
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave vessel with the ethyl 1-benzyl-3-oxopiperidine-4-carboxylate precursor and the Ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl). The substrate-to-catalyst ratio (S/C) is typically high, ranging from 1000:1 to 5000:1 for efficient catalysis.
-
Add anhydrous, degassed methanol as the solvent.
-
Seal the autoclave securely.
-
Purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80°C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Open the reactor and transfer the reaction mixture.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the highly pure target molecule.
Data Summary & Quality Control
The success of the asymmetric hydrogenation is determined by the chemical yield and the enantiomeric excess (e.e.) of the product.
| Parameter | Typical Range | Notes |
| Catalyst Loading (S/C) | 1000:1 - 5000:1 | Higher S/C ratios are more cost-effective but may require longer reaction times. |
| H₂ Pressure | 10 - 50 bar | Higher pressure often increases reaction rate but must be within equipment safety limits. |
| Temperature | 50 - 80 °C | Temperature can affect both rate and selectivity; optimization is required. |
| Reaction Time | 4 - 16 hours | Monitored by H₂ uptake or sampling (if possible). |
| Chemical Yield | > 95% | Typically very high for this transformation. |
| Enantiomeric Excess (e.e.) | > 99% | A key parameter; >99% e.e. is often achievable with Ru-BINAP catalysts. |
Analytical Validation: Chiral HPLC
The most critical quality control check is the determination of enantiomeric excess. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Method:
-
Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio may require optimization for baseline separation of enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Mechanistic Rationale Diagram
The following diagram illustrates the proposed catalytic cycle for the asymmetric hydrogenation, highlighting the role of the chiral ligand in conferring stereoselectivity.
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
References
-
Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345–350. [Link]
- Sun, J., Deng, J., & Chen, Y. (Assignee). (2012). Method for preparing optically pure ethyl (3R, 4S)-1-benzyl-3-hydroxy-4-piperidinecarboxylate.
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
using Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate to synthesize receptor agonists
Application Notes and Protocols for the Synthesis and Evaluation of Receptor Agonists Derived from Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Introduction: The Versatility of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of pharmacological activity and pharmacokinetic properties. This guide focuses on a specific, highly functionalized piperidine building block, This compound , as a versatile precursor for the synthesis of a wide array of receptor agonists. The presence of hydroxyl and carboxylate functionalities at the 3 and 4 positions, respectively, provides orthogonal handles for chemical modification, enabling the exploration of vast chemical space and the development of potent and selective receptor modulators.
This document provides a comprehensive overview of the synthesis of this key intermediate, its derivatization into potential receptor agonists, and the subsequent pharmacological evaluation of these novel chemical entities. The protocols and methodologies detailed herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
PART 1: Synthesis of the Key Precursor: this compound
The direct synthesis of this compound is challenging. A more strategic and commonly employed approach involves a two-step process starting from the corresponding ketone, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Step 1.1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This precursor can be synthesized via a Dieckmann condensation of the appropriate acyclic amino ester. A common method involves the reaction of 1-benzyl-3-piperidone with a source of the carboxylate group.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
-
Materials:
-
1-Benzyl-3-piperidone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
-
-
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) in dimethyl carbonate (500 mL), carefully add sodium hydride (38 g, 60% dispersion) in portions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Heat the reaction mixture to reflux for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench by the slow addition of water (800 mL).[2]
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product as a brown oil.[2]
-
For purification and formation of the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with hydrochloric acid.
-
Step 1.2: Stereoselective Reduction to this compound
The conversion of the 3-oxo group to a hydroxyl group is a critical step that introduces a chiral center. Stereoselective reduction methods are paramount to obtain specific diastereomers, which can exhibit significantly different pharmacological profiles. Biocatalytic reductions offer an excellent approach for achieving high enantiomeric and diastereomeric excess.
Experimental Protocol: Microbial Reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Rationale: The use of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes provides a cost-effective and environmentally friendly method for the stereoselective reduction of ketones.[3] This approach often yields the (S)-configuration at the newly formed stereocenter.
-
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Baker's yeast (Saccharomyces cerevisiae) or a suitable ketoreductase
-
Glucose (as a co-factor source for yeast)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Celite
-
-
Procedure:
-
Prepare a suspension of baker's yeast in a phosphate buffer containing glucose.
-
Add the Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate to the yeast suspension.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30°C) for 24-72 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
-
PART 2: Derivatization Strategies for Receptor Agonist Synthesis
The synthesized this compound serves as a versatile scaffold for the generation of a library of potential receptor agonists. The hydroxyl and carboxylate groups are key functional handles for derivatization.
Strategy 2.1: Modification of the 4-Carboxylate Group via Amide Coupling
The ethyl ester at the 4-position can be readily converted to a wide range of amides by reaction with various primary or secondary amines. This allows for the introduction of diverse substituents to probe the binding pocket of the target receptor.
Experimental Protocol: General Procedure for Amide Coupling
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid (after hydrolysis of the ester) for coupling with an amine.[4][5]
-
Materials:
-
This compound
-
Lithium hydroxide (for ester hydrolysis)
-
A desired primary or secondary amine
-
EDC.HCl
-
HOBt or HATU
-
A suitable base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
-
Procedure:
-
Ester Hydrolysis: To a solution of this compound in a mixture of THF and water, add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture to pH ~4 and extract the carboxylic acid product.
-
Amide Coupling: To a solution of the resulting carboxylic acid in anhydrous DCM or DMF, add the desired amine (1.1 equivalents), EDC.HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Strategy 2.2: Modification of the 3-Hydroxyl Group
The hydroxyl group at the 3-position can be a key pharmacophoric feature or a point for further derivatization. It can be alkylated to introduce ether linkages or involved in other functional group transformations.
Experimental Protocol: O-Alkylation of the 3-Hydroxyl Group
-
Rationale: Alkylation of the hydroxyl group can introduce lipophilic or polar substituents that can interact with specific residues within the receptor binding site.
-
Materials:
-
This compound
-
A suitable alkylating agent (e.g., alkyl halide)
-
A strong base (e.g., Sodium hydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF or DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous THF, add sodium hydride at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the alkylating agent dropwise and allow the reaction to warm to room temperature.
-
Stir for an additional 2-12 hours, monitoring the reaction by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
PART 3: Characterization of Synthesized Compounds
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the chemical structure and confirm the presence of key functional groups. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating high purity (typically >95%). |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups (e.g., -OH, C=O, N-H). | Characteristic absorption bands for the functional groups present. |
PART 4: Pharmacological Evaluation of Receptor Agonist Activity
Once a library of compounds has been synthesized and characterized, the next critical step is to evaluate their pharmacological activity at the target receptor. A variety of in vitro assays can be employed to determine the potency and efficacy of the synthesized molecules as receptor agonists.
In Vitro Binding Assays
Binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol: Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Procedure:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-agonist) and varying concentrations of the test compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by the binding of a compound to its receptor.
Protocol: G-Protein Coupled Receptor (GPCR) Activation Assays
-
GTPγS Binding Assay:
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Procedure: Incubate receptor-expressing membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS. Measure the amount of bound [³⁵S]GTPγS.
-
-
cAMP Assay:
-
Principle: For GPCRs that couple to Gs or Gi proteins, agonist activation will lead to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.
-
Procedure: Treat cells expressing the target receptor with the test compound and then measure intracellular cAMP levels using commercially available kits (e.g., ELISA, HTRF).
-
Table 2: Summary of Pharmacological Evaluation Parameters
| Parameter | Assay Type | Description |
| Ki (Inhibition Constant) | Binding Assay | A measure of the affinity of the compound for the receptor. |
| IC₅₀ (Half maximal inhibitory concentration) | Binding Assay | The concentration of an inhibitor where the response is reduced by half. |
| EC₅₀ (Half maximal effective concentration) | Functional Assay | The concentration of an agonist that produces 50% of the maximal response. |
| Emax (Maximum effect) | Functional Assay | The maximum response that can be produced by the agonist. |
Visualization of Synthetic and Evaluation Workflows
Synthetic Pathway Diagram
Caption: Synthetic and evaluation workflow for receptor agonists.
Pharmacological Evaluation Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Application Notes & Protocols: Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate as a Key Intermediate in Neuroscience Drug Discovery
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Prepared by: A Senior Application Scientist
Introduction: Unlocking Potential in Neuropharmacology
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a heterocyclic compound whose primary significance in neuroscience research lies not in its direct biological activity, but in its role as a versatile synthetic intermediate. While direct applications of this specific ester are not extensively documented, its core structure—the 3-hydroxypiperidine-4-carboxylate scaffold—is a privileged motif in the design of potent and selective ligands for key neurological targets.
This guide provides a comprehensive overview of the application of this compound as a foundational building block for the synthesis of neurologically active compounds, with a particular focus on its utility in developing ligands for the N-methyl-D-aspartate (NMDA) receptor, a critical target in numerous neurological disorders. We will detail its synthetic utility, provide protocols for its conversion into a potent NMDA receptor antagonist, and outline the subsequent preclinical evaluation pipeline.
Part 1: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a common feature in many centrally active drugs due to its ability to be functionalized in three dimensions, allowing for precise interaction with complex receptor binding sites. The specific arrangement in this compound, featuring a hydroxyl group at the 3-position and a carboxylate at the 4-position, provides key chemical handles for stereoselective modifications.
The N-benzyl group serves as a common protecting group, which can be readily removed or replaced during a synthetic sequence, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Hypothesized Mechanism of Action for Derived Compounds
Compounds derived from this intermediate often target the NMDA receptor, an ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. The goal is often to create antagonists that can block this excitotoxic cascade.
The diagram below illustrates the general mechanism by which antagonists derived from this scaffold might interact with the NMDA receptor complex.
Caption: Hypothetical mechanism of an NMDA receptor antagonist derived from the piperidine scaffold.
Part 2: Synthetic Protocol: From Intermediate to Active Antagonist
A key application of this compound is in the synthesis of compounds like the potent NMDA receptor antagonist (1R,4S)-1-(4-fluorophenyl)-4-((S)-2-(4-fluorophenyl)-2-hydroxyethyl)-3-hydroxy-1-azabicyclo[2.2.2]octan-2-one. The following protocol outlines a conceptual synthetic pathway.
Disclaimer: This protocol is illustrative. All laboratory work should be conducted under appropriate safety conditions by trained personnel.
Workflow for Synthesis and Purification
Caption: General synthetic workflow from the starting intermediate to a purified final compound.
Step-by-Step Synthesis Protocol
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, acidify the mixture with 1N HCl to pH ~4 and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid. Causality: The hydrolysis step is crucial to activate the carboxyl group for subsequent amide bond formation.
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1.0 eq) and a desired primary amine (1.1 eq) in dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate. The crude product is then purified by column chromatography. Causality: This step introduces a key part of the pharmacophore, which will interact with the target receptor.
-
-
N-Debenzylation:
-
Dissolve the N-benzyl amide in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 8-12 hours.
-
Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate. Causality: Removal of the benzyl protecting group reveals the secondary amine, which is essential for the final structure or for further derivatization.
-
-
Final Functionalization & Purification:
-
The secondary amine can then undergo further reactions, such as alkylation or cyclization, to yield the final target molecule.
-
The final compound must be rigorously purified, typically using reverse-phase HPLC, to achieve >98% purity required for biological assays.
-
The structure and stereochemistry should be confirmed using 1H-NMR, 13C-NMR, High-Resolution Mass Spectrometry (HRMS), and potentially X-ray crystallography.
-
Part 3: Preclinical Evaluation Protocols for Derived Antagonists
Once the target antagonist is synthesized and purified, a series of in vitro and in vivo assays are required to characterize its pharmacological profile.
Protocol 1: In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized compound for the NMDA receptor.
-
Preparation: Prepare rat brain cortical membranes, which are rich in NMDA receptors, via differential centrifugation.
-
Assay Setup: In a 96-well plate, add the brain membrane preparation, the radioligand (e.g., [³H]MK-801, which binds inside the ion channel), and varying concentrations of the synthesized test compound.
-
Incubation: Incubate the plates at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Synthesized Antagonist | NMDA | [³H]MK-801 | 15.2 |
| Reference Compound | NMDA | [³H]MK-801 | 8.5 |
Protocol 2: In Vitro Functional Assay - Calcium Imaging in Primary Neurons
Objective: To assess the functional antagonism of the NMDA receptor by measuring inhibition of glutamate-induced calcium influx.
-
Cell Culture: Culture primary cortical neurons harvested from embryonic day 18 (E18) rat pups on poly-D-lysine coated plates.
-
Calcium Dye Loading: After 7-10 days in vitro, load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or plate reader.
-
Compound Application: Add varying concentrations of the synthesized antagonist and incubate for 15-30 minutes.
-
NMDA Stimulation: Stimulate the neurons with a sub-maximal concentration of NMDA (e.g., 50 µM) in the presence of glycine.
-
Post-Stimulation Measurement: Record the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of the antagonist to determine the IC50 for functional inhibition.
Protocol 3: In Vivo Behavioral Assay - Rodent Model of Neuropathic Pain
Objective: To evaluate the therapeutic efficacy of the antagonist in a preclinical model of a neurological disorder where NMDA receptors are implicated.
-
Model Induction: Induce neuropathic pain in rats or mice using the Chronic Constriction Injury (CCI) model, which involves loosely ligating the sciatic nerve.
-
Behavioral Testing (Baseline): Two weeks post-surgery, measure the baseline pain response (mechanical allodynia) using von Frey filaments. This determines the force threshold at which the animal withdraws its paw.
-
Drug Administration: Administer the synthesized antagonist via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Post-Dose Behavioral Testing: At various time points after administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold.
-
Data Analysis: Compare the post-dose withdrawal thresholds to the baseline values. A significant increase in the threshold indicates an analgesic effect.
Conclusion and Future Directions
This compound represents a critical starting point for medicinal chemists aiming to develop novel therapeutics for neurological disorders. Its value is realized through multi-step synthesis, transforming a simple building block into a complex, potent, and selective modulator of targets like the NMDA receptor. The protocols outlined herein provide a roadmap from chemical synthesis through to preclinical validation, forming a self-validating system where successful synthesis is followed by rigorous pharmacological characterization. This pathway from bench to potential therapeutic underscores the foundational importance of such chemical intermediates in the landscape of modern neuroscience drug discovery.
Application Note & Protocol: Strategic N-Debenzylation of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate via Catalytic Transfer Hydrogenation
Abstract: This document provides a comprehensive, field-proven protocol for the N-debenzylation of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The benzyl protecting group is efficiently cleaved using palladium on carbon (Pd/C) catalyzed transfer hydrogenation with ammonium formate as the in-situ hydrogen donor. This method is favored for its operational simplicity, mild reaction conditions, and high yields, avoiding the need for high-pressure hydrogenation equipment. We will delve into the mechanistic rationale, provide a detailed step-by-step methodology, and offer insights into reaction optimization and troubleshooting.
Introduction and Mechanistic Rationale
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] During multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. The N-benzyl group is a robust and commonly used protecting group. However, its selective removal is a critical step to enable further functionalization or to yield the final active pharmaceutical ingredient.
While direct catalytic hydrogenation with hydrogen gas is a standard method, it requires specialized high-pressure equipment.[2] Catalytic Transfer Hydrogenation (CTH) offers a safer and more accessible alternative.[3][4][5] In this protocol, we employ 10% Palladium on Carbon (Pd/C) as the catalyst and ammonium formate (HCOONH₄) as the hydrogen source.
The underlying mechanism proceeds as follows:
-
Hydrogen Donor Decomposition: In the presence of the palladium catalyst, ammonium formate decomposes into hydrogen (H₂), ammonia (NH₃), and carbon dioxide (CO₂). This in-situ generation of hydrogen avoids the handling of flammable H₂ gas directly.
-
Catalytic Cycle: The generated hydrogen is adsorbed onto the surface of the palladium catalyst. The N-benzyl group of the substrate also coordinates with the palladium surface.
-
Hydrogenolysis: The adsorbed hydrogen facilitates the reductive cleavage (hydrogenolysis) of the benzylic carbon-nitrogen bond. The benzyl group is hydrogenated to form toluene, and the piperidine nitrogen is liberated, yielding the desired secondary amine, Ethyl 3-hydroxypiperidine-4-carboxylate.[6]
This method is highly effective and generally provides the free amine directly under neutral conditions, which is advantageous over methods that yield an amine salt.[4]
Reaction Scheme
Caption: N-Debenzylation via Catalytic Transfer Hydrogenation.
Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (10 mmol scale) | Equivalents |
| This compound | 90331-92-1 | 277.35 | 2.77 g | 1.0 |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | ~550 mg | ~0.05 |
| Ammonium Formate (HCOONH₄) | 540-69-2 | 63.06 | 3.15 g | 5.0 |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 50 mL | - |
| Celite® 545 | 61790-53-2 | - | As needed | - |
| Ethyl Acetate (EtOAc), Reagent Grade | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃) | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
Reaction Setup and Execution
-
Substrate Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.77 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the substrate is fully dissolved. To this solution, add ammonium formate (3.15 g, 50 mmol). Stir for 5 minutes to dissolve most of the solid.
-
Catalyst Addition: CAUTION: Palladium on carbon can be pyrophoric when dry. Handle with care. Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (50% wet, ~550 mg) to the reaction mixture in one portion. The mixture will likely turn black immediately.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated heating mantle or oil bath. Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: A typical mobile phase is 10% Methanol in Dichloromethane. The product will be more polar (lower Rf) than the starting material.
-
LC-MS: Monitor for the disappearance of the starting material (m/z = 278.1 [M+H]⁺) and the appearance of the product (m/z = 188.1 [M+H]⁺).
-
Work-up and Isolation
-
Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. CRITICAL STEP: The palladium catalyst must be removed by filtration before solvent evaporation. Filter the black suspension through a pad of Celite® (~1 inch thick) in a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with additional methanol (3 x 20 mL) to ensure all the product is recovered.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue will be an oily solid.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining formate salts.
-
Brine (1 x 30 mL) to reduce the amount of water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification
The crude product can be purified by silica gel column chromatography.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford Ethyl 3-hydroxypiperidine-4-carboxylate as a clear oil or a low-melting solid. Typical yields are in the range of 85-95%.
Workflow Visualization and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step workflow for N-debenzylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (poisoned or old).2. Insufficient ammonium formate.3. Insufficient reaction time. | 1. Use fresh, high-quality Pd/C catalyst. Ensure starting material is free of sulfur-containing impurities.2. Add an additional 1-2 equivalents of ammonium formate.3. Extend the reflux time and continue monitoring. |
| Low Yield | 1. Incomplete filtration (product adsorbed on catalyst).2. Product loss during work-up. | 1. Wash the Celite/catalyst pad extensively with methanol after filtration.2. Ensure proper phase separation during extraction; perform back-extraction of the aqueous layers if necessary. |
| Catalyst is Filtered while Hot | The combination of hot methanol vapor, air, and catalyst can cause a fire. | NEVER filter the reaction mixture while hot. Always cool to room temperature first. Keep the filter cake moist with solvent. |
| Product is Difficult to Purify | Co-elution with byproducts or residual starting material. | Adjust the polarity of the chromatography eluent. A shallower gradient or the addition of a small amount of triethylamine (~0.5%) to the eluent can improve separation of amines. |
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link][3][5]
- Gowda, D. C., et al. (2011). A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4.
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link][4]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link][7]
-
ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. Retrieved from [Link][2]
-
ResearchGate. (2012). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link][6]
Sources
- 1. Page loading... [guidechem.com]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
large-scale synthesis of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Application Note & Protocol
Topic: A Scalable and Robust Protocol for the Synthesis of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Piperidine derivatives are foundational scaffolds in numerous approved drugs, highlighting the importance of reliable and scalable synthetic routes.[1][2][3] This document provides a comprehensive, two-part protocol for the large-scale synthesis of this target compound. The strategy involves an initial intramolecular Dieckmann condensation to construct the core piperidine ring, yielding Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, followed by a selective reduction of the ketone to afford the final hydroxylated product. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations for scale-up, and detailed workflows to ensure reproducibility and high yield.
Synthetic Strategy & Rationale
The selected synthetic pathway is a robust and industrially relevant two-step process. This approach is advantageous for large-scale production due to its high efficiency, use of readily available starting materials, and straightforward purification procedures.
-
Step 1: Dieckmann Condensation. This reaction forms the central piperidine ring via an intramolecular cyclization of a linear diester precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate. The use of a strong base, such as sodium methoxide, facilitates the formation of an enolate which undergoes nucleophilic attack to form the cyclic β-keto ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[4][5][6][7][8] This reaction is highly effective for creating stable five- and six-membered rings.[6][7]
-
Step 2: Selective Ketone Reduction. The carbonyl group at the C-3 position of the piperidine ring is then selectively reduced to a hydroxyl group. While stereospecific microbial reductions can be employed for high enantiomeric excess, a more general and scalable approach using a chemical reducing agent like sodium borohydride (NaBH₄) is detailed here.[9][10] This method is cost-effective and provides good yields of the target alcohol.
Figure 1: Overall two-step synthetic scheme.
Part I: Large-Scale Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This initial stage focuses on the construction of the piperidine ring system. The protocol is adapted from established industrial methods, ensuring scalability.[11]
Underlying Mechanism: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[6][8] The reaction proceeds as follows:
-
Enolate Formation: The base (sodium methoxide) abstracts an acidic α-proton from one of the ester groups of the linear precursor to form a nucleophilic enolate.
-
Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.
-
Alkoxide Elimination: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base removes this proton in an irreversible acid-base reaction, driving the equilibrium towards the product.[7]
-
Acidic Workup: A final acidic quench protonates the enolate to yield the neutral β-keto ester product.
Experimental Protocol
This protocol is designed for a 10 kg scale of the starting diester. All operations should be conducted in a well-ventilated area or fume hood, adhering to all safety precautions.
Table 1: Reagent and Solvent Quantities for Part I
| Compound | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate | N/A | 293.37 | 10.0 kg | 34.1 | 1.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 1.84 kg | 34.1 | 1.0 |
| Toluene | 108-88-3 | 92.14 | 50 L | - | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 30 L | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 40 L | - | - |
Procedure:
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate (10.0 kg) and Toluene (50 L).
-
Base Addition: Begin stirring the mixture and add sodium methoxide (1.84 kg) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Carefully add water (20 L) to quench the reaction. Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 15 L).
-
Acidification: Combine all organic layers. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 1-2. A solid precipitate of the hydrochloride salt will form.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold toluene (10 L).
-
Drying: Dry the product under vacuum at 50°C to a constant weight.
Figure 2: Experimental workflow for Dieckmann condensation.
Part II: Large-Scale Synthesis of this compound
In this final step, the keto-ester intermediate is reduced to the target alcohol.
Underlying Mechanism: Hydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the protic solvent (methanol) yields the final alcohol product.
Experimental Protocol
Table 2: Reagent and Solvent Quantities for Part II
| Compound | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | 52763-21-0 | 297.78 | 8.8 kg | 29.5 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.34 kg | 35.4 | 1.2 |
| Methanol | 67-56-1 | 32.04 | 45 L | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 50 L | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 40 L | - | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | 2 kg | - | - |
Procedure:
-
Dissolution: Charge a 100 L reactor with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl (8.8 kg) and Methanol (45 L). Stir until all solids are dissolved and cool the solution to 0-5°C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (1.34 kg) in portions, ensuring the internal temperature does not exceed 15°C. Vigorous gas evolution (hydrogen) will occur.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the mixture back to 0-5°C. Very slowly and carefully, add water (20 L) to quench the excess NaBH₄.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the remaining aqueous residue, add Dichloromethane (DCM, 20 L) and stir. Separate the organic layer. Extract the aqueous layer again with DCM (2 x 10 L).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 10 L). Dry the organic phase over anhydrous sodium sulfate (2 kg), stir for 30 minutes, and then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product as a viscous oil or low-melting solid.
-
Expected Yield: ~7.0 kg (90%).
-
Purity (HPLC): >98%.
-
Figure 3: Experimental workflow for selective ketone reduction.
Safety & Handling Precautions
Large-scale synthesis involving piperidine derivatives and reactive reagents requires strict adherence to safety protocols.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and chemically resistant gloves.[15]
-
Reagent Handling:
-
Sodium Methoxide: A strong base and corrosive. Handle in a dry, inert atmosphere to prevent reaction with moisture.
-
Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Add slowly and control the temperature.
-
Solvents: Toluene, methanol, and DCM are flammable and/or toxic. All transfers and reactions should be performed in a well-ventilated area, away from ignition sources. Use grounding and bonding for container transfers to prevent static discharge.[12][13][15]
-
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry powder, CO₂) are readily accessible.[15] All personnel should be trained on emergency procedures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a robust, two-step protocol for the . By employing a Dieckmann condensation followed by a selective hydride reduction, the target molecule can be produced in high yield and purity. The provided procedural details, mechanistic insights, and safety guidelines are intended to facilitate the successful and safe implementation of this synthesis by researchers and drug development professionals.
References
-
Marson, C. M., & UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Race Chemical. (n.d.). Ethyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate CAS 39514-19-7 Assay ≥98.0% High Purity. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Sources
- 1. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 10. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. chemos.de [chemos.de]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Application Note & Protocols: Strategic Derivatization of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and bioactive compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic derivatization of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate. We present detailed, field-tested protocols for the selective modification of its three key functional handles: the 3-hydroxyl group, the 4-ethyl carboxylate, and the N-benzyl moiety. The strategic rationale behind each modification is discussed in the context of Structure-Activity Relationship (SAR) exploration, aiming to empower research teams to efficiently generate focused compound libraries for hit-to-lead optimization.
Introduction: The Strategic Value of the Piperidine Scaffold
The prevalence of the piperidine ring in clinically approved drugs underscores its utility in creating molecules with favorable physicochemical and pharmacokinetic properties.[2] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like GPCRs, ion channels, and enzymes.
The subject of this guide, this compound, is an ideal starting point for a medicinal chemistry campaign. It possesses three distinct and chemically addressable functional groups, each offering a vector for diversification to probe the chemical space around a biological target.
-
C3-Hydroxyl Group (R¹): A potential hydrogen bond donor and acceptor. Its modification can explore the necessity of this interaction and the tolerance for steric bulk in this region of the binding pocket.[3]
-
C4-Carboxylate Ester (R²): A hydrogen bond acceptor. Its conversion to amides or other bioisosteres introduces new interaction points and modulates properties like solubility and cell permeability.
-
N1-Benzyl Group (R³): Often serves as a synthetic handle or a placeholder. Its modification allows for the exploration of hydrophobic pockets and potential cation-π interactions, which are crucial for the activity of many ligands.[4][5]
The systematic derivatization at these positions is fundamental to establishing a robust SAR, which directly informs the rational design of more potent and selective drug candidates.[6][7]
Figure 1: Key diversification points on the this compound scaffold.
Overall Derivatization Strategy & Workflow
A successful SAR campaign relies on a logical and efficient synthetic strategy. The workflow below outlines three parallel synthetic pathways starting from the parent molecule. This approach allows for the independent assessment of modifications at each position before exploring combinatorial libraries.
Figure 2: High-level synthetic workflow for parallel library generation.
Experimental Protocols & Methodologies
General Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Derivatization of the 3-Hydroxy Group (Pathway A)
-
Principle: This protocol achieves the formation of an ether by deprotonating the hydroxyl group with a strong base, followed by nucleophilic attack on an alkyl halide. Sodium hydride is an effective, irreversible base for this transformation.
-
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the starting piperidine (1.0 eq.) in THF dropwise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expert Insight: The use of NaH requires careful handling. Adding the alcohol solution to the NaH suspension (inverse addition) at 0 °C helps to control the initial exotherm and hydrogen evolution.
Protocol 2: Modification of the 4-Ethyl Carboxylate (Pathway B)
-
Principle: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated upon acidic workup. Lithium hydroxide is often preferred as it can be effective at room temperature, minimizing side reactions.
-
Materials:
-
This compound (1.0 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.)
-
THF/Water (2:1 mixture)
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq.) in a 2:1 mixture of THF and water.
-
Add LiOH·H₂O (3.0 eq.) and stir the mixture vigorously at room temperature for 2-6 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
-
Principle: Amide bond formation is achieved by activating the carboxylic acid with a coupling agent, which facilitates nucleophilic attack by an amine. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.[8]
-
Materials:
-
1-Benzyl-3-hydroxypiperidine-4-carboxylic acid (from step 2A, 1.0 eq.)
-
Desired amine (primary or secondary, 1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: Modification at the Piperidine Nitrogen (Pathway C)
-
Principle: The N-benzyl group is cleaved via hydrogenolysis using a palladium catalyst and a hydrogen source. This reaction is generally clean and high-yielding.
-
Caution: This method is not compatible with reducible functional groups (e.g., alkynes, alkenes, some aromatic heterocycles).
-
Materials:
-
This compound (1.0 eq.)
-
Palladium on carbon (Pd/C), 10 wt% (0.1 eq. by weight)
-
Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate.
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the starting material (1.0 eq.) in MeOH.
-
Carefully add Pd/C to the solution under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (3x).
-
Stir the reaction vigorously under an atmosphere of H₂ (typically balloon pressure is sufficient) for 6-24 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely).
-
Rinse the filter cake with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine, which can be used directly in the next step.
-
-
Principle: This robust method forms a C-N bond by first forming an iminium ion intermediate between the secondary amine and an aldehyde/ketone, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride is ideal as it is selective and tolerant of mildly acidic conditions.[4]
-
Materials:
-
Ethyl 3-hydroxypiperidine-4-carboxylate (from step 3A, 1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
To a solution of the piperidine (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Data Organization for SAR Analysis
To effectively derive structure-activity relationships, experimental data should be organized systematically. The table below serves as a template for collating synthetic and biological results.
| Compound ID | R¹ (C3-Position) | R² (C4-Position) | R³ (N1-Position) | MW ( g/mol ) | Biological Activity (IC₅₀, µM) |
| Parent | -OH | -COOEt | -Benzyl | 277.35 | Data |
| A-1 | -OCH₃ | -COOEt | -Benzyl | 291.38 | Data |
| B-1 | -OH | -CONH(Phenyl) | -Benzyl | 352.43 | Data |
| C-1 | -OH | -COOEt | -CH₂(Cyclohexyl) | 283.39 | Data |
| ... | ... | ... | ... | ... | ... |
Analysis Insight: By comparing compounds within a series (e.g., Library A), one can deduce the effect of modifying a single position. For example, comparing Parent with A-1 reveals the impact of converting the 3-hydroxyl into a methyl ether. Comparing B-1 to the Parent shows the effect of the classic ester-to-amide switch. This systematic approach is the foundation of rational drug design.
References
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Young, R. J. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. Retrieved January 2, 2026, from [Link]
- Avoiding N-debenzylation during piperidine modification. (n.d.). BenchChem.
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products, 17(4), 625-633. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). Organic & Biomolecular Chemistry, 20(30), 5945-5953. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). Asian Journal of Chemistry, 36(4), 897-902. [Link]
- Experimental procedure for N-benzylation of piperidine derivatives. (n.d.). BenchChem.
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2019). RSC Advances, 9(56), 32801-32816. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold
The piperidine ring is a cornerstone motif in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold to orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. Among its derivatives, the 3-hydroxypiperidine core is of particular interest as it introduces a key hydrogen bonding donor/acceptor group and a chiral center, significantly expanding the accessible chemical space and potential for specific molecular recognition.[3][4]
This application note details the utility of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate as a versatile and strategic building block for the construction of parallel synthesis libraries. Its pre-installed functional handles—a secondary alcohol, an ethyl ester, and a readily cleavable N-benzyl group—provide three orthogonal points for diversification, allowing for the rapid generation of thousands of distinct molecules from a single, common core. This approach, often termed Diversity-Oriented Synthesis (DOS), is critical for efficiently exploring structure-activity relationships (SAR) in early-stage drug discovery.[5][6][7]
Scientific & Technical Background: Causality Behind Experimental Design
The structure of this compound is intentionally designed for modular synthesis. Each functional group serves a distinct purpose:
-
N-Benzyl Group: This is a widely used protecting group for secondary amines. Its primary advantage is its stability to a broad range of reaction conditions (e.g., acylation, alkylation, mild acidic/basic conditions) while being susceptible to facile removal via catalytic hydrogenation.[8][9] This allows for late-stage functionalization of the piperidine nitrogen, a common strategy for modulating a compound's physicochemical properties and target affinity.[2]
-
C-3 Hydroxyl Group: The secondary alcohol is a versatile handle for introducing diversity. It can be readily alkylated, acylated, or used in Mitsunobu reactions to generate a wide array of ethers and esters.[10][11] Furthermore, its presence introduces a stereocenter, offering the potential for diastereomeric libraries with distinct biological profiles.
-
C-4 Ethyl Ester: The ester functionality provides a third point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides—one of the most common and effective reactions in medicinal chemistry for library synthesis.[12][13]
The strategic placement of these groups allows for a divergent synthetic approach, where a common intermediate is systematically elaborated into multiple, structurally distinct series of compounds.
Core Applications in Parallel Synthesis: A Multi-Directional Approach
This compound enables a powerful, three-pronged strategy for library generation. The following sections outline generalized protocols for each diversification pathway.
Workflow Visualization
The diagram below illustrates the divergent pathways available from the starting material, leading to a highly diverse chemical library.
Caption: Divergent parallel synthesis workflow from a common piperidine core.
Experimental Protocols
Protocol 1: N-Debenzylation and Subsequent N-Functionalization
This two-step sequence first exposes the secondary amine, which is then elaborated.
Step 1.1: N-Debenzylation via Catalytic Hydrogenation
-
Rationale: Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are standard, clean, and high-yielding methods for removing N-benzyl groups.[9] Palladium on carbon (Pd/C) is the most common catalyst. The choice between a hydrogen source like ammonium formate (transfer hydrogenation) or H₂ gas often depends on available equipment and safety considerations.
-
Methodology:
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., Methanol or Ethanol, ~0.1 M), add 10% Palladium on Carbon (10-20% w/w).
-
For transfer hydrogenation, add ammonium formate (5-10 equiv) and heat the reaction to reflux, monitoring by TLC or LC-MS until completion.
-
Alternatively, for direct hydrogenation, place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude secondary amine, which is often used directly in the next step without further purification.
-
Step 1.2: Parallel N-Acylation (Amide Formation)
-
Rationale: Amide bond formation is a robust and widely used reaction in library synthesis.[13] Using pre-weighed carboxylic acids or acid chlorides in a 96-well plate format allows for high-throughput synthesis. Standard coupling reagents like HATU or EDC/HOBt are effective for coupling carboxylic acids.[12][14]
-
Methodology (96-well plate format):
-
Dispense a stock solution of the secondary amine from Step 1.1 (1.0 equiv) in a suitable solvent (e.g., DMF or DCM) into each well of a 96-well reaction block.
-
To each well, add the corresponding carboxylic acid (1.1 equiv) from a pre-prepared library plate.
-
Add a solution of a coupling reagent (e.g., HATU, 1.2 equiv) and a base (e.g., DIPEA, 3.0 equiv).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Quench the reactions (e.g., with water) and proceed to parallel purification.
-
| Reagent Class | Example Reagents | Stoichiometry (equiv) | Typical Solvent |
| Carboxylic Acids | Acetic acid, Benzoic acid, etc. | 1.1 | DMF, DCM |
| Coupling Reagents | HATU, HBTU, EDC/HOBt | 1.2 | DMF |
| Base | DIPEA, Triethylamine | 3.0 | DMF, DCM |
Table 1: Exemplary Reagents for Parallel N-Acylation.
Protocol 2: O-Alkylation of the C-3 Hydroxyl Group
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[11] A strong base is required to deprotonate the secondary alcohol, forming an alkoxide that then displaces a halide or other leaving group from the alkylating agent. Sodium hydride (NaH) is a common choice for ensuring complete deprotonation.
-
Methodology:
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DMF, ~0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 equiv) and stir the reaction at room temperature until completion as monitored by LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography or proceed to parallel purification.
-
Protocol 3: Ester Hydrolysis and Subsequent Amide Coupling
-
Rationale: Saponification of the ethyl ester to the carboxylic acid is typically achieved under basic conditions, followed by neutralization.[15] The resulting carboxylic acid is then activated for amide bond formation. This two-step process allows for the introduction of a diverse library of amines.
-
Methodology: Step 3.1: Ester Hydrolysis
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture to ~pH 5-6 with 1N HCl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the carboxylic acid, which can be used without further purification.
Step 3.2: Parallel Amide Coupling
-
This step follows the same principles as Protocol 1.2, but the roles are reversed. A stock solution of the carboxylic acid from Step 3.1 is dispensed into the wells, followed by the addition of a library of diverse amines.
-
| Reagent Class | Example Reagents | Stoichiometry (equiv) | Typical Solvent |
| Amines | Benzylamine, Morpholine, etc. | 1.1 | DMF, DCM |
| Coupling Reagents | HATU, HBTU, EDC/HOBt | 1.2 | DMF |
| Base | DIPEA, Triethylamine | 3.0 | DMF, DCM |
Table 2: Exemplary Reagents for Parallel Amide Coupling at C-4.
Library Purification & Analysis
The success of a parallel synthesis campaign hinges on efficient purification and characterization. Given the large number of compounds, high-throughput methods are essential.
-
Purification Strategies:
-
Solid-Phase Extraction (SPE): Scavenger resins can be used to remove excess reagents or byproducts.[16][17] For example, an isocyanate resin can scavenge excess primary/secondary amines, while a sulfonic acid resin can remove excess basic reagents like DIPEA.
-
Liquid-Liquid Extraction (LLE): Automated LLE systems can perform aqueous workups in a 96-well format.[18]
-
Mass-Directed Preparative HPLC: This is the gold standard for purifying diverse libraries. The system automatically injects crude samples, separates components, and collects fractions based on the mass-to-charge ratio of the target molecule.[19]
-
-
Analytical QC:
-
LC-MS: Every purified library member should be analyzed by LC-MS to confirm identity (correct mass) and purity (peak area %).
-
¹H NMR: For representative examples from the library or for hits from biological screening, full characterization including ¹H NMR is necessary to confirm the structure.
-
Conclusion
This compound is a powerful and versatile building block for diversity-oriented synthesis. Its three orthogonal functional handles provide a logical and efficient framework for the rapid construction of large, three-dimensional chemical libraries. The protocols outlined here serve as a guide for researchers to leverage this scaffold in their drug discovery programs, enabling a systematic exploration of chemical space to identify novel bioactive compounds.
References
- Smith, A. B., 3rd, & Yelle, R. B. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC).
- Gayo, L. M., & Suto, M. J. (Year not available). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Source not specified.
-
Smith, A. B., 3rd, & Yelle, R. B. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3328–3331. [Link]
-
Shuttleworth, S. J., & Wilson, R. D. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11–27. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
ResearchGate. (n.d.). Structures of some representative natural piperidine alkaloids, from vegetal and marine origin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. Retrieved from [Link]
- Epton, R. (Ed.). (2004). Parallel Synthesis and Library Design. Mayflower Scientific.
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Tan, D. S. (n.d.). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link]
-
Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Yale University. (n.d.). Purification. Keck Oligo Synthesis Resource. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (n.d.). Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/N-debenzylation procedure. [Link]
-
Schwehm, C. M. (2016). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry (PhD thesis, University of Nottingham). [Link]
-
Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]
-
Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium upon N-Allylglyoxylamides. Angewandte Chemie International Edition in English, 54(25), 7418–7421. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
Peng, S.-Q., et al. (2023). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Source not specified. [Link]
-
Hartmann, R. W., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479–1487. [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Wurzer, J., et al. (n.d.). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. [Link]
-
Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Pakistan. [Link]
-
Semantic Scholar. (n.d.). A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. [Link]
-
Figshare. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
Sources
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- 5. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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- 10. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 11. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. hepatochem.com [hepatochem.com]
- 14. peptide.com [peptide.com]
- 15. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
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- 18. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification | Yale Research [research.yale.edu]
Troubleshooting & Optimization
stability issues of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate under acidic conditions
Welcome to our dedicated technical support guide for researchers and drug development professionals working with Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate. This resource addresses common stability challenges, particularly under acidic conditions, that you may encounter during your experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your results.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The N-benzyl piperidine motif is a common feature in drug discovery, offering structural flexibility and opportunities for crucial molecular interactions.[1] However, the ester and hydroxyl functionalities, combined with the tertiary amine of the piperidine ring, can present stability issues under certain experimental conditions, especially in acidic environments. This guide will walk you through the potential degradation pathways and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the loss of my starting material, this compound, after treatment with a dilute acid. What is the likely cause?
A1: The most probable cause for the degradation of your compound in the presence of dilute acid and water is the acid-catalyzed hydrolysis of the ethyl ester. This is a classic reaction where the ester is converted into the corresponding carboxylic acid and ethanol.[2][3][4][5] The reaction is reversible, but the equilibrium can be driven towards the hydrolysis products, especially with an excess of water.[3][6]
Underlying Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated, yielding the carboxylic acid.[2][4]
Troubleshooting Steps:
-
Confirm the Degradation Product: Analyze your reaction mixture using techniques like LC-MS or NMR to identify the presence of the hydrolyzed product, 1-benzyl-3-hydroxypiperidine-4-carboxylic acid.
-
Control Water Content: If the hydrolysis is undesirable, minimize the amount of water in your reaction. If an aqueous acidic solution is necessary, consider using a less nucleophilic solvent or running the reaction at a lower temperature to slow down the hydrolysis rate.
-
pH Adjustment: If your experimental conditions allow, using a milder acidic catalyst or a buffered solution might mitigate the extent of hydrolysis.
Q2: Could the N-benzyl group be cleaved under acidic conditions?
A2: While less common than ester hydrolysis under mild acidic conditions, the cleavage of the N-benzyl group (N-debenzylation) is a possibility, particularly under more forcing conditions. Acid-facilitated debenzylation is known, though it often requires specific reagents or catalytic hydrogenation.[7] For many applications, the N-benzyl piperidine moiety is relatively stable.[1]
Factors Influencing N-Debenzylation:
-
Acid Strength and Temperature: Stronger acids and elevated temperatures can promote the cleavage of the benzyl group.
-
Presence of Catalysts: Certain catalysts, especially those used in hydrogenation reactions (e.g., Palladium on carbon), will readily cleave the N-benzyl group in the presence of a hydrogen source.
Troubleshooting Steps:
-
Analytical Verification: Use mass spectrometry to look for a product corresponding to the mass of Ethyl 3-hydroxypiperidine-4-carboxylate.
-
Re-evaluate Reaction Conditions: If N-debenzylation is confirmed and unintended, assess if the acid concentration or temperature can be reduced. If a reduction is necessary, ensure that alternative catalysts that do not promote debenzylation are used if applicable.
Q3: Can the piperidine ring itself degrade?
A3: The piperidine ring is generally a stable heterocyclic system. However, the substituents on the ring can influence its reactivity. Under strongly acidic and oxidative conditions, degradation of the piperidine ring can occur, potentially leading to ring-opening products.[8] However, in the absence of strong oxidizing agents, the piperidine ring in your molecule is expected to be stable under most acidic conditions used in routine organic synthesis. The hydroxyl group may undergo side reactions like elimination under very harsh acidic conditions and high heat, but this is not a primary stability concern under typical experimental setups.
Potential Degradation Pathways
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the ethyl ester.
Caption: Primary degradation pathway of this compound.
Summary of Potential Degradation Products
| Product Name | Chemical Structure | Molar Mass ( g/mol ) | Key Identifying Features |
| 1-benzyl-3-hydroxypiperidine-4-carboxylic acid | C₁₃H₁₇NO₃ | 235.28 | Loss of ethyl group (-28 Da), presence of a carboxylic acid proton in ¹H NMR, shift in IR spectrum (O-H stretch). |
| Ethyl 3-hydroxypiperidine-4-carboxylate | C₈H₁₅NO₃ | 173.21 | Loss of benzyl group (-91 Da), appearance of an N-H proton in ¹H NMR. |
Experimental Protocols
Protocol 1: Monitoring for Ester Hydrolysis by HPLC
Objective: To quantify the rate of hydrolysis of this compound under specific acidic conditions.
Materials:
-
This compound
-
Acidic solution of interest (e.g., 0.1 M HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
At time zero, add a known volume of the stock solution to the acidic solution being tested, ensuring the final concentration is within the linear range of the HPLC method.
-
Maintain the reaction mixture at a constant temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the hydrolyzed product peak.
-
Calculate the percentage of starting material remaining at each time point.
Caption: Workflow for monitoring ester hydrolysis by HPLC.
References
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Esters are known to undergo hydrolysis under acidic conditions to form carboxylic acids and... (n.d.). Homework.Study.com. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2022). ACS Publications. [Link]
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. (n.d.). PubChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]
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Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. (2013). ResearchGate. [Link]
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Piperidine. (n.d.). Wikipedia. [Link]
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2015). Der Pharma Chemica. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2021). PMC - NIH. [Link]
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2014). MDPI. [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). NIH. [Link]
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Technical Support Center: Removal of Benzyl Protecting Groups from Piperidine Derivatives
Welcome to our dedicated technical support guide for navigating the complexities of removing the N-benzyl (Bn) protecting group from piperidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet often troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, helping you troubleshoot effectively and optimize your deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: My standard catalytic hydrogenation (Pd/C, H₂) for N-debenzylation is stalled or incomplete. What is the most likely cause?
The most common culprit for a stalled or sluggish N-debenzylation reaction is catalyst poisoning by the product amine.[1][2] The lone pair of electrons on the nitrogen of the newly formed piperidine product can strongly coordinate to the surface of the palladium catalyst. This binding occupies the active sites, preventing the catalyst from facilitating further reaction, leading to incomplete conversion.[1][3][4]
Mechanism of Catalyst Poisoning: The basic piperidine product competes with the N-benzylpiperidine substrate for active sites on the palladium surface. Due to its strong Lewis basicity, the product often binds irreversibly, effectively deactivating the catalyst.[3][5][6]
Q2: How can I mitigate product-induced catalyst poisoning?
Several strategies can effectively overcome this issue:
-
Acidic Additives: The most common and effective solution is to add a stoichiometric amount of a mild acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), to the reaction mixture.[1][7][8] The acid protonates the basic piperidine product as it is formed, creating an ammonium salt. This protonation prevents the nitrogen lone pair from coordinating to and poisoning the palladium catalyst.[2][8]
-
Catalyst Choice: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard palladium on carbon (Pd/C) for the debenzylation of substrates containing basic nitrogen groups.[1][8] It is generally considered a more active and less pyrophoric catalyst that can sometimes overcome poisoning issues even without acidic additives.[8][9][10]
-
Increased Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to drive the reaction to completion despite partial poisoning.[1][2]
Q3: I'm observing saturation of the benzyl group's aromatic ring as a side product. How can this be prevented?
Saturation of the aromatic ring to form a cyclohexylmethyl group is a known side reaction during hydrogenolysis, particularly under harsh conditions (high pressure, high temperature, or with a highly active catalyst).[1][11][12]
Strategies to Minimize Ring Saturation:
-
Control Reaction Conditions: Lowering the hydrogen pressure (e.g., using a balloon of H₂ instead of a high-pressure vessel) and reducing the reaction temperature can favor the desired C-N bond cleavage over aromatic ring saturation.[1]
-
Catalyst Pre-treatment: In some cases, a catalyst pre-treatment strategy can suppress unwanted hydrogenation.[11][12]
-
Use Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate or formic acid in a transfer hydrogenation setup is often milder and more selective than using hydrogen gas, thereby reducing the risk of over-reduction.[1]
Q4: When should I choose Catalytic Transfer Hydrogenation (CTH) over standard catalytic hydrogenation?
Catalytic Transfer Hydrogenation (CTH) is an excellent alternative when:
-
You need to avoid the use of flammable hydrogen gas and high-pressure equipment.[13]
-
You are working with substrates that are sensitive to the harsher conditions of standard hydrogenation.
-
You want to minimize side reactions like aromatic ring saturation.[1]
-
You are performing a small-scale reaction where the setup for CTH is more convenient.
Ammonium formate is a very common and effective hydrogen donor for this purpose.[13][14]
Troubleshooting Guides & Detailed Protocols
This section provides structured approaches and step-by-step protocols for common debenzylation challenges.
Troubleshooting Workflow: Incomplete N-Debenzylation
This diagram outlines a logical decision-making process when faced with an incomplete reaction.
Caption: Troubleshooting workflow for incomplete N-debenzylation.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with Acid Additive
This protocol is a robust starting point for most N-benzylpiperidine substrates.
Workflow Diagram:
Caption: General workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-benzylpiperidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate) in a flask appropriate for hydrogenation.
-
Acid Addition: Add a mild acid, typically glacial acetic acid (1.1 eq), to the solution.
-
Inerting: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd). Flush the flask with an inert gas (N₂ or Argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a balloon for atmospheric pressure or in a Parr shaker apparatus for higher pressures (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously to ensure good mixing of the heterogeneous catalyst. The reaction can be run at room temperature or gently heated (e.g., 40-50 °C) to increase the rate.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent and washed with a basic aqueous solution (e.g., sat. NaHCO₃) to neutralize the acid and liberate the free amine, followed by extraction, drying, and concentration to yield the crude product, which can be purified by chromatography or distillation.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol is ideal for labs not equipped for high-pressure hydrogenations or for sensitive substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzylpiperidine derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (approx. 5.0 eq) in one portion under a nitrogen atmosphere.[13]
-
Reaction: Heat the reaction mixture to reflux (typically around 65°C for methanol) and monitor the progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.[13]
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: The combined organic filtrate, upon evaporation under reduced pressure, often affords the desired piperidine derivative directly.[13] Further purification can be performed if necessary.
Data Summary: Catalyst and Condition Comparison
The choice of catalyst and conditions can significantly impact reaction efficiency. The following table provides a general comparison for N-debenzylation.
| Parameter | Standard Pd/C | Pearlman's Catalyst (Pd(OH)₂/C) | CTH with Ammonium Formate |
| Typical Loading | 5-10 mol% | 5-20 mol% | 10-20 wt% |
| Hydrogen Source | H₂ gas (1-4 atm) | H₂ gas (1-4 atm) | Ammonium Formate (NH₄HCO₂) |
| Pressure | Atmospheric to High | Atmospheric to High | Atmospheric |
| Temperature | 25 - 60 °C | 25 - 60 °C | Reflux (e.g., MeOH, ~65°C) |
| Key Advantage | Widely available, cost-effective | More active, less prone to poisoning, good for stubborn substrates[1][8] | Avoids H₂ gas, milder conditions, good selectivity[1][13] |
| Common Issue | Prone to poisoning by product amine[1][2] | Higher cost | Requires stoichiometric hydrogen donor |
References
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Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Pearlman's Catalyst. Organic Syntheses Procedure. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
König, B. (2015). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
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Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
-
Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
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Morressier. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]
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Royal Society of Chemistry. (n.d.). Selective arene production from transfer hydrogenolysis of benzyl phenyl ether promoted by a co-precipitated Pd/Fe3O4 catalyst. Catalysis Science & Technology. [Link]
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Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Sciencemadness Discussion Board. [Link]
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]
-
The Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. The Curly Arrow. [Link]
-
National Institutes of Health. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. NIH. [Link]
-
ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. ResearchGate. [Link]
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Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]
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Organic Chemistry Portal. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Pd(OH)2/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
PubMed. (2003). Pd(OH)2/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. PubMed. [Link]
-
Wang, S. S. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Bristol-Myers Squibb. [Link]
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ResearchGate. (2021). Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate. [Link]
-
Hiden Isochema. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Isochema. [Link]
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Organic Chemistry Portal. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Organic Chemistry Portal. [Link]
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American Chemical Society. (2019). Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. ACS Publications. [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f. ResearchGate. [Link]
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MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]
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SciSpace. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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Max Planck Institute. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]
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Scholars@Duke. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
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Caltech. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. stoltz2.caltech.edu. [Link]
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ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. ResearchGate. [Link]
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ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. NIH. [Link]
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Technical Support Center: Stereochemical Stability of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Welcome to the technical support center for Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Chiral piperidines are crucial scaffolds in a wide array of bioactive molecules and approved pharmaceuticals.[1] Maintaining stereochemical integrity during synthetic transformations is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenge of preventing epimerization at the C3 and C4 stereocenters.
Understanding the Challenge: Epimerization Hotspots
This compound possesses two key stereocenters at the C3 and C4 positions. The relative stereochemistry (cis or trans) of the hydroxyl and carboxylate groups is critical for the biological activity of the final compound. Epimerization, the unwanted inversion of a stereocenter, can occur under various reaction conditions, leading to diastereomeric mixtures that are often difficult to separate and compromise the efficacy of the synthetic route.
The primary sites of vulnerability are:
-
C4 Position: The α-proton to the carbonyl group of the ethyl ester is acidic and susceptible to deprotonation by bases, leading to the formation of an enolate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of C4 epimers.
-
C3 Position: The hydroxyl group at C3 makes this molecule a β-hydroxy ester.[2] Under certain conditions, particularly with strong bases or high temperatures, this moiety can undergo a retro-aldol reaction, leading to ring-opening and subsequent re-cyclization, which can scramble the stereochemistry at both C3 and C4.[3][4][5][6]
Below is a diagram illustrating the key epimerization pathways.
Caption: Mechanisms of epimerization at C4 (via enolization) and C3/C4 (via retro-aldol).
Troubleshooting Guide: Preventing Epimerization
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Epimerization at C4 during Ester Hydrolysis (Saponification)
Problem: You are attempting to hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like NaOH or KOH, but you observe a mixture of diastereomers in your product.
Probable Cause: The use of strong bases (like NaOH or KOH) readily deprotonates the acidic α-proton at the C4 position, leading to enolate formation and subsequent epimerization upon workup.
Solutions:
| Parameter | Standard (Problematic) Condition | Recommended (Optimized) Condition | Rationale |
| Base Selection | NaOH, KOH, LiOH | LiOH in a mixed solvent system (e.g., THF/H₂O) | LiOH is often milder and can sometimes provide better selectivity. The choice of solvent can influence the reaction rate and side reactions. |
| Temperature | Room Temperature or Heating | 0 °C to Room Temperature | Lowering the reaction temperature decreases the rate of both the desired hydrolysis and the undesired epimerization.[7][8] This favors kinetic control over thermodynamic control.[9][10][11][12][13] |
| Alternative Method | Strong Aqueous Base | Enzymatic Hydrolysis (e.g., using a lipase) | Enzymes operate under mild pH and temperature conditions, offering high stereoselectivity and preventing epimerization. |
| Alternative Method | Strong Aqueous Base | Acid-Catalyzed Hydrolysis (e.g., HCl, H₂SO₄) | While potentially avoiding base-catalyzed epimerization at C4, be cautious of potential side reactions like dehydration of the C3 alcohol. Careful optimization is required. |
Protocol 1: Mild Saponification to Minimize C4 Epimerization
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.[14]
-
Reagent Addition: Add a solution of LiOH (1.5 - 2.0 eq) in water dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution) at 0 °C to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Issue 2: Epimerization during Reactions at the C3 Hydroxyl Group
Problem: You are performing a reaction on the C3 hydroxyl group (e.g., oxidation, protection, or acylation) and observe the formation of diastereomers.
Probable Cause: The reagents or conditions used are basic enough to cause epimerization at the adjacent C4 position. Alternatively, harsh conditions could be initiating a retro-aldol reaction.
Solutions:
-
Protecting Group Strategy: Before attempting reactions at other sites, protect the C3 hydroxyl group. This can prevent its participation in unwanted side reactions. Silyl ethers are a common choice as they are installed under mild basic conditions and are stable to a wide range of reagents.[15][16][17]
Protecting Group Introduction Conditions Cleavage Conditions Key Advantages TBS (tert-butyldimethylsilyl) TBS-Cl, Imidazole or Et₃N, DMF, 0 °C to RT[18] TBAF in THF; or aqueous acid (e.g., HCl) Stable to many reaction conditions, but removable under mild conditions. TIPS (triisopropylsilyl) TIPS-Cl, Imidazole, DMF, RT TBAF in THF; or aqueous acid Offers greater steric bulk and can be more stable than TBS under certain conditions.[19] Bn (benzyl) NaH, BnBr, THF, 0 °C to RT[19] H₂, Pd/C (Hydrogenolysis) Very stable to both acidic and basic conditions.[19] -
Choice of Base: When a base is required for the reaction (e.g., acylation), use a non-nucleophilic, sterically hindered base.[20][21]
-
Temperature Control: Perform reactions at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of epimerization.[7][23] Low temperatures enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[8][24]
Protocol 2: Protection of the C3-Hydroxyl Group with a Silyl Ether
-
Preparation: Dissolve the piperidine substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition: Add imidazole (1.5 - 2.0 eq).
-
Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 - 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the silyl-protected product by column chromatography.
Caption: Troubleshooting workflow for epimerization during C3-OH modification.
Frequently Asked Questions (FAQs)
Q1: My synthesis starts from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. How can I control the stereochemistry during the reduction of the ketone?
A1: The stereochemical outcome of the reduction of the C3 ketone is highly dependent on the reducing agent used.
-
For the cis-isomer (hydroxyl and ester on the same side): Bulky reducing agents like L-Selectride® or K-Selectride® are often used.[25] They approach from the less sterically hindered face of the molecule, typically leading to the cis-product. These reactions are usually performed at low temperatures (e.g., -78 °C).
-
For the trans-isomer (hydroxyl and ester on opposite sides): Less bulky reducing agents like sodium borohydride (NaBH₄) may give mixtures or favor the trans-product, which is often the thermodynamically more stable isomer.
Q2: Is the cis or trans isomer more stable?
A2: Generally, the trans-isomer, where the two bulky substituents at C3 and C4 are in a diequatorial position in the chair conformation of the piperidine ring, is the thermodynamically more stable product.[26] The cis-isomer may have one of the substituents in a less favorable axial position. Therefore, conditions that allow for equilibrium (e.g., prolonged reaction times, higher temperatures, or the presence of a base) will favor the formation of the trans-isomer.[27]
Q3: Can I epimerize the cis-isomer to the trans-isomer intentionally?
A3: Yes, this is a common strategy if the trans-isomer is the desired product.[26][27] Treating the cis-isomer with a base (e.g., NaOEt in EtOH, or DBU in an aprotic solvent) will promote epimerization at C4. Allowing the reaction to reach thermodynamic equilibrium will result in the more stable trans-diastereomer as the major product.
Q4: Does the N-benzyl group influence the stereochemical stability?
A4: The N-benzyl group is relatively stable and does not directly participate in the epimerization mechanisms at C3 and C4. However, its steric bulk does influence the conformational preference of the piperidine ring, which can affect the facial selectivity of incoming reagents and the relative stability of the cis and trans diastereomers.
Q5: What analytical techniques are best for determining the diastereomeric ratio?
A5:
-
¹H NMR Spectroscopy: The coupling constants between the protons at C3, C4, and C5 can often distinguish between cis and trans isomers. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
-
Chiral HPLC: This is a highly sensitive method for separating and quantifying diastereomers, providing an accurate diastereomeric ratio (d.r.).
-
X-ray Crystallography: Provides unambiguous determination of the relative and absolute stereochemistry if a suitable single crystal can be obtained.
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Protecting Groups For Alcohols - Chemistry Steps . Chemistry Steps. [Link]
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Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction . (2025-06-26). National Center for Biotechnology Information. [Link]
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Thermodynamic and kinetic reaction control . Wikipedia. [Link]
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Why conduct reactions at low temperature? . (2011-08-14). The Curious Wavefunction. [Link]
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Kinetic Control vs. Thermodynamic Control . (2020-10-27). YouTube. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Publishing. [Link]
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Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea . (2018-05-10). YouTube. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . (2022-10-11). RSC Publishing - The Royal Society of Chemistry. [Link]
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ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines . (2025-08-07). ResearchGate. [Link]
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How To Perform Reactions At Low Temperatures . Radleys UK. [Link]
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Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis . (1996-01-26). National Center for Biotechnology Information. [Link]
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Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C . (2025-12-30). Journal of the American Chemical Society. [Link]
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Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions . (2022-02-10). Loren Williams. [Link]
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β-hydroxy carbonyl Definition - Organic Chemistry Key Term . Fiveable. [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID . Organic Syntheses Procedure. [Link]
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate . PubChem. [Link]
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Epimerisation in Peptide Synthesis . (2023-11-13). National Center for Biotechnology Information. [Link]
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Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? . (2019-09-27). National Center for Biotechnology Information. [Link]
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Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components . (1999-03). National Center for Biotechnology Information. [Link]
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(PDF) Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? † . (2019-09-30). ResearchGate. [Link]
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23.3 Dehydration of Aldol Products: Synthesis of Enones . (2023-09-20). Organic Chemistry | OpenStax. [Link]
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Preparation of β-hydroxy carbonyl compounds by aldol addition.100–102 . ResearchGate. [Link]
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Epimerization in peptide thioester condensation . (2012-07). National Center for Biotechnology Information. [Link]
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Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate . PubChem. [Link]
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Technical Support Center: Analytical Strategies for Cis/Trans Isomer Resolution of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Welcome to the technical support center dedicated to the analytical challenges of resolving cis and trans isomers of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on the practical application and theoretical underpinnings of chromatographic and spectroscopic techniques to ensure robust and reliable isomer resolution.
The stereochemical configuration of piperidine rings is a critical aspect of medicinal chemistry, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2] The ability to accurately separate and quantify these isomers is therefore paramount. This resource addresses common issues encountered during method development and routine analysis.
Section 1: Chromatographic Resolution of Diastereomers
Chromatographic techniques are the cornerstone for separating diastereomers, which, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases. However, the subtle structural differences between cis and trans isomers of piperidine derivatives often necessitate careful method optimization.
Frequently Asked Questions (FAQs): High-Performance Liquid Chromatography (HPLC)
Q1: My cis and trans isomers of this compound are co-eluting on a standard C18 column. What is the first step to achieve separation?
A1: Co-elution on a standard reversed-phase column like C18 is a common starting point. The initial step is to systematically modify the mobile phase to exploit subtle differences in polarity and stereochemistry between the isomers.
-
Causality: The cis and trans isomers present different spatial arrangements of the hydroxyl and carboxylate groups relative to the piperidine ring. This can lead to minor differences in their interaction with the stationary phase. For instance, the cis isomer might be capable of intramolecular hydrogen bonding, reducing its interaction with the polar mobile phase and potentially leading to a shorter retention time.
-
Troubleshooting Steps:
-
Modify Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallow gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the chances of separation.[3]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different dipole and hydrogen bonding interactions.[3]
-
Adjust pH: The ionization state of the piperidine nitrogen and the carboxylic acid can be manipulated by adjusting the mobile phase pH with buffers (e.g., phosphate, acetate) or additives like trifluoroacetic acid (TFA) or formic acid. This can significantly impact the retention and selectivity. For basic compounds like piperidines, adding a small amount of an amine like diethylamine (DEA) can improve peak shape.[4]
-
Q2: I've tried optimizing the mobile phase, but the resolution is still poor. What's the next logical step?
A2: If mobile phase optimization is insufficient, the next step is to explore different stationary phase chemistries. Not all reversed-phase columns are the same; subtle differences in ligand bonding, end-capping, and silica purity can provide the necessary selectivity.
-
Expert Insight: Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the benzyl group of your molecule. For more polar compounds, an embedded polar group (e.g., amide, carbamate) stationary phase can provide a different retention mechanism. Chiral stationary phases (CSPs) can also be effective for separating diastereomers, even though they are primarily designed for enantiomers.[5][6] Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[4]
Q3: My peak shapes are poor (tailing or fronting). How can I improve them?
A3: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for poor HPLC peak shapes.
Supercritical Fluid Chromatography (SFC) as a Powerful Alternative
Q4: Is SFC a viable option for separating my cis/trans isomers?
A4: Absolutely. SFC is an excellent technique for separating stereoisomers, often providing faster and more efficient separations than HPLC.[7][8] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (like methanol), offers unique selectivity.[9]
-
Advantages of SFC:
-
High Efficiency: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure, leading to faster analyses.[7]
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it a powerful complementary technique.[7]
-
Green Chemistry: SFC significantly reduces the consumption of toxic organic solvents.[9]
-
| Parameter | HPLC (Reversed-Phase) | SFC |
| Primary Mobile Phase | Water/Buffer | Supercritical CO2 |
| Organic Modifier | Acetonitrile, Methanol | Methanol, Ethanol |
| Typical Flow Rate | 1 mL/min | 3-5 mL/min |
| Analysis Time | Often longer | Typically 3-5 times faster than HPLC[7] |
| Selectivity | Based on hydrophobicity and polarity | Based on polarity, H-bonding, and dipole interactions |
Table 1: Comparison of typical parameters for HPLC and SFC in isomer separation.
Gas Chromatography (GC) Considerations
Q5: Can I use GC to separate these isomers?
A5: GC can be a viable option, but it often requires derivatization of the polar hydroxyl and carboxylic acid groups to increase volatility and thermal stability. The piperidine nitrogen can also cause peak tailing due to interactions with active sites in the GC system.[10]
-
Derivatization: Silylation (e.g., with BSTFA) is a common strategy to derivatize the hydroxyl group. The ester can typically be analyzed without derivatization.
-
Column Choice: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point. For challenging separations, a chiral GC column may be necessary.
-
Troubleshooting: If peak tailing is observed, using analyte protectants or a system with inert flow paths can improve performance.[10]
Section 2: Spectroscopic Analysis for Isomer Identification
Once separated, it's crucial to unequivocally identify the cis and trans isomers. NMR spectroscopy is the most powerful tool for this purpose.
Frequently Asked Questions (FAQs): Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can ¹H NMR spectroscopy distinguish between the cis and trans isomers of this compound?
A1: The key lies in the differences in chemical shifts and coupling constants (J-values) of the protons on the piperidine ring, which are influenced by their spatial orientation.[11][12]
-
Chemical Shifts: The electronic environment of a proton differs between the cis and trans isomers. For example, in the cis isomer, the hydroxyl and ester groups are on the same side of the ring. This can lead to through-space shielding or deshielding effects on nearby protons compared to the trans isomer where they are on opposite sides.[11]
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them. In a chair conformation of the piperidine ring:
-
Axial-Axial (trans) coupling: Typically large (³J ≈ 10-13 Hz).
-
Axial-Equatorial and Equatorial-Equatorial (cis) couplings: Typically small (³J ≈ 2-5 Hz).
-
By analyzing the coupling patterns of the protons at C3 and C4, you can deduce their relative stereochemistry.
Q2: The ¹H NMR spectrum is complex and signals are overlapping. What can I do to resolve them?
A2: Overlapping signals are a common challenge, especially in complex spin systems like a substituted piperidine ring.[13]
-
Troubleshooting Strategies:
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can resolve overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, helping to trace the connectivity within the piperidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For example, a NOE cross-peak between the protons at C3 and C4 would strongly suggest a cis relationship.[14]
-
-
Variable Temperature (VT) NMR: Can help distinguish between diastereomers and rapidly equilibrating conformers (rotamers).[15][16]
-
Q3: Can ¹³C NMR also be used for isomer identification?
A3: Yes, ¹³C NMR can provide complementary information. The chemical shifts of the carbon atoms in the piperidine ring will be slightly different between the cis and trans isomers due to steric effects (e.g., gamma-gauche effect). While the differences may be small, they are often reproducible and can be used as a diagnostic tool, especially when comparing to known standards or literature data.[12]
Experimental Workflow: A Step-by-Step Protocol
Here is a recommended workflow for tackling the separation and identification of your isomers.
Caption: A systematic workflow for the resolution and identification of diastereomers.
References
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis - Benchchem.
- Comparative analysis of different chiral separation techniques for benzylpiperidines - Benchchem.
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
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Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed. Available at: [Link]
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Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography - Shimadzu. Available at: [Link]
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HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
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Analysis of chiral compounds using supercritical fluid chromatography. Available at: [Link]
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HPLC Troubleshooting Guide. Available at: [Link]
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TROUBLESHOOTING GUIDE – HPLC. Available at: [Link]
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Rotamers or Diastereomers? An Overlooked NMR Solution | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC - PubMed Central. Available at: [Link]
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Troubleshooting Guide. Available at: [Link]
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Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem. Available at: [Link]
-
Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF - ResearchGate. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed. Available at: [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
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How does NMR differentiate between cis and trans isomers? - TutorChase. Available at: [Link]
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The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. Available at: [Link]
-
Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines - PubMed. Available at: [Link]
-
Cis or Trans? How to differentiate by NMR? - YouTube. Available at: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. Available at: [Link]
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Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. Available at: [Link]
-
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem. Available at: [Link]
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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Piperidine-Based Intermediates
Welcome to the Technical Support Center for the synthesis of piperidine-based intermediates. As vital scaffolds in medicinal chemistry, the successful and efficient large-scale production of piperidines is critical for the pharmaceutical industry.[1][2][3] However, transitioning from laboratory-scale synthesis to industrial production is often fraught with challenges that can impact yield, purity, and safety.[4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions during the scale-up process.
The information presented here is grounded in established scientific principles and field-proven insights to ensure you can confidently address the complexities of piperidine synthesis on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing piperidine intermediates at an industrial scale?
A1: Several methods are employed for the synthesis of piperidines, with the choice largely depending on the desired substitution pattern and economic viability.[3] The most prevalent industrial-scale methods include:
-
Catalytic Hydrogenation of Pyridines: This is a widely adopted method due to its atom economy.[3][5] It typically involves the reduction of a pyridine precursor using a heterogeneous catalyst (e.g., Palladium, Platinum, Rhodium, or Raney Nickel) under a hydrogen atmosphere.[5]
-
Reductive Amination: This approach involves the reaction of a suitable dicarbonyl compound or its equivalent with an amine, followed by cyclization and reduction.[6]
-
Cyclization of Amino Alcohols: Piperidines can also be synthesized from 5-aminoalkanols.
Q2: I'm observing a significant drop in yield when moving from a 1L to a 100L reactor for a pyridine hydrogenation. What are the likely causes?
A2: This is a classic scale-up challenge often attributed to mass and heat transfer limitations.[4][7] In a larger reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[4] This results in a lower reaction rate and incomplete conversion.[5] Additionally, hydrogenation reactions are often exothermic.[4] Poor heat dissipation in a large vessel can create localized hot spots, leading to side reactions and catalyst deactivation.[4]
Q3: My final piperidine product is off-color (yellow to brown). What is the cause, and how can I prevent this?
A3: A yellow or brown discoloration in piperidine is typically due to the formation of oxidation products.[6] This can occur during the reaction, work-up, or storage, especially if exposed to air. To prevent this, it is crucial to handle and store piperidine under an inert atmosphere, such as nitrogen or argon.[6][8] Purification of the final product by distillation can often remove these colored impurities.[6]
Q4: After my large-scale reaction, I'm struggling to separate the piperidine product from the unreacted pyridine starting material. Why is this difficult?
A4: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] This makes their separation by simple fractional distillation challenging.[6] The azeotrope of piperidine and pyridine consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.[6] To overcome this, you can employ techniques like azeotropic distillation with water or selective salt formation. For instance, piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of piperidine synthesis.
Issue 1: Catalyst Deactivation or Low Activity in Catalytic Hydrogenation
Symptoms:
-
Low or no conversion of the pyridine starting material.[5]
-
Reaction stalls before completion, leaving partially hydrogenated intermediates.[5]
-
Inconsistent reaction times and yields between batches.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution(s) |
| Catalyst Poisoning | - Source of Poison: The pyridine nitrogen itself can act as a catalyst poison.[9][10] Impurities in the starting material or solvent (e.g., sulfur compounds) can also poison the catalyst. Solution: Ensure high purity of starting materials and solvents. Consider using a guard bed to remove impurities before the reactant stream reaches the main catalyst bed. |
| Insufficient Hydrogen Pressure or Poor Mass Transfer | - Problem: Inadequate hydrogen availability at the catalyst surface.[5] Solution: Increase hydrogen pressure incrementally. Improve agitation to enhance gas-liquid mixing and ensure the catalyst remains suspended.[5] Consider using a different reactor design, such as a stirred tank reactor with a gas-inducing impeller. |
| Inappropriate Reaction Temperature | - Too Low: The reaction rate may be too slow.[5] Too High: Can lead to catalyst sintering and deactivation, as well as side reactions.[5] Solution: Gradually increase the temperature while monitoring for byproduct formation.[5] For exothermic reactions, ensure the cooling system is adequate to maintain the optimal temperature. |
| Catalyst Coking | - Cause: Deposition of carbonaceous material on the catalyst surface. Solution: This is often a result of high temperatures or the presence of certain functional groups. Consider optimizing the reaction conditions or using a catalyst that is more resistant to coking. Periodic catalyst regeneration may be necessary. |
Decision-Making Workflow for Catalyst Issues
Caption: Troubleshooting workflow for low catalyst activity.
Issue 2: Poor Control of Exotherms and Heat Transfer
Symptoms:
-
Runaway reactions or rapid temperature spikes.
-
Formation of thermal degradation byproducts.
-
Inconsistent product quality.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution(s) |
| Inadequate Cooling Capacity | - Problem: The reactor's cooling system cannot remove heat as fast as it is generated.[4] Solution: Reduce the feed rate of the limiting reagent. Lower the temperature of the cooling fluid. Ensure the reactor jacket is clean and free of fouling. For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage heat generation. |
| Poor Mixing | - Problem: Inefficient mixing leads to localized hot spots where the reaction rate is much higher.[4] Solution: Optimize the stirrer speed and design. Ensure baffles are correctly placed to improve turbulence and prevent vortexing. |
| Incorrect Reaction Concentration | - Problem: A more concentrated reaction mixture will generate heat more rapidly in a smaller volume. Solution: Dilute the reaction mixture with a suitable solvent. This increases the thermal mass, which can help to absorb the heat of reaction. |
Heat Transfer Management Logic
Caption: Decision logic for managing reaction exotherms.
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in crystallizing the final product.[11]
-
Formation of oils instead of solids.[11]
-
Poor separation of diastereomers.[12]
-
Impurities co-crystallizing with the product.[13]
Potential Causes & Solutions:
| Potential Cause | Suggested Solution(s) |
| Supersaturation and Nucleation Issues | - Problem: The conditions are not optimal for crystal formation. Solution: Screen different solvents and anti-solvents. Control the rate of cooling and anti-solvent addition. Seeding the solution with a small amount of the desired crystalline product can induce crystallization. |
| Presence of Impurities | - Problem: Impurities can inhibit crystallization or become incorporated into the crystal lattice.[13] Solution: Perform a pre-purification step, such as a charcoal treatment or a quick chromatographic plug, to remove problematic impurities. Analyze the impurity profile to understand their nature and devise a targeted removal strategy. |
| Diastereomer Separation | - Problem: Diastereomers have similar physical properties, making them difficult to separate. Solution: Diastereoselective crystallization using a chiral resolving agent to form diastereomeric salts can be effective.[12] Preparative chromatography (e.g., SFC or HPLC) is another option, though it can be costly at scale.[12] |
| Product is an Oil | - Problem: The product may have a low melting point or be amorphous. Solution: Try triturating the oil with a non-polar solvent to induce solidification.[11] If that fails, consider converting the product to a stable crystalline salt (e.g., hydrochloride, tartrate) for easier handling and purification.[14] |
Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Catalytic Hydrogenation of Pyridine
This protocol provides a general guideline for the hydrogenation of a pyridine derivative in a laboratory setting. Warning: Hydrogenations under pressure should only be carried out by trained personnel in appropriate high-pressure equipment.
-
Reactor Setup: To a high-pressure reactor, add the pyridine derivative (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% PtO₂ or 10 wt% Pd/C).[6]
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas like nitrogen or argon to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[15] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-80°C).[15]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., GC-MS, TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper.[9]
-
Isolation: Remove the solvent under reduced pressure. The crude piperidine can then be purified by distillation, crystallization, or chromatography.
Protocol 2: Purification via Salt Formation and Crystallization
This protocol is useful for purifying basic piperidine intermediates that are difficult to crystallize as a free base.[14]
-
Dissolution: Dissolve the crude piperidine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 eq) of a solution of the desired acid (e.g., 2M HCl in diethyl ether or a solution of tartaric acid in ethanol).
-
Crystallization: The corresponding salt will often precipitate. If not, scratching the inside of the flask or cooling the solution can induce crystallization.[14]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified salt under vacuum.
Safety Considerations
The scale-up of piperidine synthesis introduces significant safety challenges that must be addressed.
-
Flammability: Piperidine and many common solvents are highly flammable.[16][17] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[8][16]
-
Toxicity and Corrosivity: Piperidine is toxic and corrosive.[17][18] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be worn.[18][19] Reactions should be conducted in well-ventilated areas or in closed systems.[8][16]
-
High-Pressure Reactions: Hydrogenations are typically performed under pressure. Reactors must be properly rated for the intended pressure and temperature and equipped with pressure relief devices.[4]
Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough hazard analysis before beginning any scale-up experiment.[8][17][18][19]
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Validation & Comparative
A Comparative Guide to the Catalytic Reduction of Ethyl 1-Benzyl-3-Oxopiperidine-4-carboxylate
The stereoselective reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a critical transformation in synthetic organic chemistry, providing access to chiral 3-hydroxypiperidine scaffolds. These structural motifs are integral to a wide range of pharmaceuticals and natural products. The reduction of the C3-ketone yields two diastereomers, the cis and trans isomers, with the hydroxyl and ester groups on the same or opposite faces of the piperidine ring, respectively. Achieving high diastereoselectivity and, where required, enantioselectivity is paramount for efficient drug development pathways.
This guide provides an in-depth comparison of common catalytic systems for this reduction, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic goals.
The Synthetic Challenge: Controlling Stereochemistry
The reduction of the prochiral ketone in ethyl 1-benzyl-3-oxopiperidine-4-carboxylate presents a significant stereochemical challenge. The approach of the reducing agent to the carbonyl face is influenced by the steric and electronic properties of the adjacent N-benzyl and C4-ester groups. This guide will explore how different catalytic strategies navigate this challenge to deliver the desired stereoisomer.
Caption: General reaction scheme for the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Metal Hydride Reduction: A Baseline Comparison
Simple metal hydride reagents, such as sodium borohydride (NaBH₄), are a common first choice for ketone reductions due to their operational simplicity and low cost.[1][2][3] They serve as a crucial baseline for evaluating the efficiency and selectivity of more advanced catalytic systems.
Mechanistic Rationale
Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4] The direction of this nucleophilic attack is primarily governed by steric hindrance. In the case of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, the bulky N-benzyl and C4-ester groups can influence the trajectory of the incoming hydride, often leading to a preferential formation of one diastereomer. The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[1][2]
Performance Data
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH₄ | Methanol | 0 - RT | 1 - 2 | ~95% | 90:10 to 95:5 | General Knowledge |
Advantages & Limitations
-
Advantages: Cost-effective, readily available, simple experimental setup, and high yields.
-
Limitations: The reaction is generally not enantioselective, producing a racemic mixture of the major diastereomer. The diastereoselectivity, while often good, is substrate-controlled and not easily tunable.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate diastereomers.
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of carbonyl compounds.[5][6] This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically from the platinum group metals.
Mechanistic Rationale
In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst (e.g., Palladium on Carbon, Pd/C). Both hydrogen gas and the substrate adsorb onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added across the carbonyl double bond. The stereochemical outcome is dictated by how the substrate binds to the catalyst surface, with the less sterically hindered face typically coordinating to the metal.
Caption: Simplified workflow for heterogeneous catalytic hydrogenation.
Performance Data
| Catalyst | Solvent | Pressure (bar) | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 10% Pd/C | Ethanol | 1 - 5 | RT | >90% | Typically >90:10 | [7] |
| PtO₂ | Acetic Acid | 3 - 4 | RT | High | Variable, often high cis | General Knowledge |
| Rh/C | Methanol | 5 | 40 | High | Substrate dependent | [5][6] |
| Ir(III) complexes | Various | 1-50 | RT-80 | High | Can be tuned for high selectivity | [8] |
Advantages & Limitations
-
Advantages: High yields, excellent atom economy (only H₂ is consumed), and the catalyst can often be recovered and reused. The method is highly scalable.
-
Limitations: Requires specialized high-pressure equipment. Handling of hydrogen gas poses safety risks. Without chiral ligands, the process is not enantioselective. The catalyst can sometimes be poisoned by nitrogen-containing compounds.[5]
Biocatalysis: The Ultimate in Stereoselectivity
Biocatalysis utilizes enzymes or whole-cell systems (like baker's yeast) to perform chemical transformations.[9][10] For ketone reductions, oxidoreductase enzymes offer unparalleled levels of both diastereoselectivity and enantioselectivity, operating under mild, environmentally benign conditions.
Mechanistic Rationale
The reduction occurs within the highly structured three-dimensional active site of an enzyme (e.g., an alcohol dehydrogenase). The substrate is precisely oriented within the active site through a series of non-covalent interactions. A cofactor, such as NADH or NADPH, then delivers a hydride to a specific face of the carbonyl group, leading to the formation of a single stereoisomer. A study has demonstrated that the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can produce the cis-(3R,4R) isomer in high diastereomeric and enantiomeric excess.[11]
Performance Data
| Biocatalyst | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) | Reference |
| Baker's Yeast | Glucose, water, pH 7 | 24 - 72 | 50-70% | >95:5 (cis) | >95% (for one enantiomer) | [10] |
| Lactobacillus brevis ADH | Buffer, cofactor | 12 - 24 | High | Highly selective | >99% | [10] |
| Engineered Yeast | Optimized media | 24 - 48 | >70% | Highly selective | >99% | [9] |
Advantages & Limitations
-
Advantages: Exceptional stereoselectivity (often >99% de and ee). Reactions are performed in water under mild conditions (room temperature, atmospheric pressure). Environmentally friendly ("green chemistry").
-
Limitations: Can be sensitive to substrate concentration (inhibition may occur). Requires specific pH and temperature control. The workup can sometimes be more complex to separate the product from biomass and media components.
Experimental Protocol: Baker's Yeast Reduction
-
In a flask, dissolve sucrose or glucose (20 g) in warm tap water (100 mL).
-
Add active dry baker's yeast (10 g) and stir the mixture for 30 minutes at ~30-35 °C to activate the yeast.
-
Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 g) in a minimal amount of ethanol (~5 mL).
-
Add the substrate solution to the fermenting yeast mixture.
-
Seal the flask with a fermentation lock or a balloon to allow CO₂ to escape and stir the mixture at room temperature for 48-72 hours.
-
Monitor the reaction by extracting a small aliquot with ethyl acetate and analyzing by TLC or GC.
-
Upon completion, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the aqueous filtrate with solid NaCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a sophisticated and highly effective method for producing enantiomerically enriched alcohols. It avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.
Mechanistic Rationale
The most well-known ATH catalysts are the Noyori-type ruthenium complexes, which feature a chiral diamine ligand.[12] The reaction proceeds through a six-membered pericyclic transition state. The chiral environment created by the catalyst's ligands dictates the facial selectivity of the hydride transfer from the hydrogen donor to the ketone, resulting in high enantioselectivity.
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Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Cis and Trans Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Even subtle changes in the three-dimensional structure can lead to profound differences in pharmacological effects, transforming a potent therapeutic into an inactive or even toxic compound. This guide provides an in-depth comparison of the potential biological activities of the cis and trans isomers of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a piperidine derivative with latent therapeutic potential.
While direct comparative studies on this specific molecule are not extensively documented in publicly available literature, this guide will extrapolate from well-established principles of stereoisomerism and structure-activity relationships (SAR) of analogous piperidine-containing compounds. We will explore the fundamental concepts of cis-trans isomerism, its implications for receptor binding, and provide a framework for the experimental evaluation of these isomers.
The Decisive Role of Spatial Arrangement: Cis vs. Trans Isomerism
Geometric isomerism, specifically cis-trans isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or within a ring structure. In the context of a substituted piperidine ring like that of this compound, the substituents on the ring can be oriented on the same side (cis) or on opposite sides (trans) of the ring's plane.[1][2] This seemingly minor difference in spatial orientation can dramatically alter the molecule's overall shape, polarity, and its ability to interact with biological targets.
The precise three-dimensional conformation of a drug molecule is paramount for its interaction with protein targets such as receptors and enzymes.[1][3] These biological macromolecules possess highly specific binding pockets, and a drug's efficacy is often dictated by how well it "fits" into this pocket, akin to a key fitting into a lock. The different spatial arrangements of functional groups in cis and trans isomers mean that one isomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.[4][5]
Hypothetical Biological Activity Profile: An Evidence-Based Extrapolation
Based on SAR studies of other substituted piperidines, we can postulate potential differences in the biological activity of the cis and trans isomers of this compound. For instance, in a study on N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent analgesic, the specific stereochemistry at the 3 and 4 positions of the piperidine ring was found to be crucial for its high affinity and selectivity for opioid mu receptors.[6] This highlights the profound impact of stereoisomerism on receptor binding and subsequent pharmacological effects.
It is plausible that one isomer of this compound will exhibit a more favorable interaction with its biological target. For example, the relative orientation of the hydroxyl and carboxylate groups could influence intramolecular hydrogen bonding, affecting the molecule's conformation and how it presents its pharmacophoric features to a receptor. The trans isomer, with its substituents on opposite sides of the ring, might present a more extended and linear shape, potentially fitting better into a long, narrow binding pocket.[4] Conversely, the cis isomer will adopt a more kinked or folded conformation, which might be ideal for a different, more compact binding site.[4]
Table 1: Postulated Comparative Biological Activity
| Property | cis-Isomer | trans-Isomer | Rationale |
| Receptor Binding Affinity (Hypothetical) | Potentially lower or higher, depending on target | Potentially lower or higher, depending on target | The "fit" of the isomer into the receptor's binding pocket is a key determinant of affinity. One isomer will likely have a more complementary shape.[4] |
| Pharmacokinetic Profile (Hypothetical) | May differ in absorption, distribution, metabolism, and excretion | May differ in absorption, distribution, metabolism, and excretion | Stereoisomers can be metabolized at different rates by chiral enzymes, leading to variations in bioavailability and duration of action.[3][5] |
| Potential Therapeutic Application | Dependent on specific biological target | Dependent on specific biological target | Piperidine derivatives have shown a wide range of activities, including analgesic, antipsychotic, and anticancer effects.[7][8][9] |
Experimental Workflow for Isomer Synthesis, Separation, and Evaluation
To empirically determine the biological activities of the cis and trans isomers, a systematic experimental approach is necessary. This involves the synthesis of the compound, separation of the isomers, and subsequent biological screening.
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
A common precursor for the target molecule is Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[10][11] This can be synthesized from 1-benzyl-3-piperidone and a suitable carboxylating agent.
Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Reaction Setup: To a stirred mixture of 1-benzyl-3-piperidone and an appropriate carbonate source (e.g., diethyl carbonate) in a suitable solvent, slowly add a strong base such as sodium hydride.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[10]
Reduction and Isomer Separation
The keto-ester precursor can then be reduced to the desired 3-hydroxy derivative. The reduction will likely yield a mixture of cis and trans isomers.
Protocol 2: Reduction and Isomer Separation
-
Reduction: Dissolve the Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in a suitable solvent (e.g., methanol) and cool to 0°C. Add a reducing agent such as sodium borohydride in portions.
-
Reaction Monitoring: Stir the reaction at ambient temperature and monitor its completion.
-
Workup and Extraction: Neutralize the reaction and extract the product into an organic solvent.
-
Isomer Separation: The resulting mixture of cis and trans isomers can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the different polarities of the two isomers.
Biological Evaluation
Once the pure isomers are obtained, their biological activities can be assessed through a variety of in vitro and in vivo assays, depending on the suspected therapeutic target.
Diagram 1: Experimental Workflow
Caption: A streamlined workflow for the synthesis, separation, and biological evaluation of cis and trans isomers.
The Underlying Principle: Stereoselectivity in Biological Systems
The differential effects of stereoisomers stem from the chiral nature of biological systems.[5][12] Enzymes and receptors are composed of L-amino acids, creating a chiral environment. This intrinsic chirality allows for stereoselective interactions, where a biological target can differentiate between stereoisomers of a drug molecule.[3]
This principle of stereoselectivity has profound implications for drug development. In many cases, one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.[5] A classic and tragic example is thalidomide, where one enantiomer was sedative while the other was teratogenic.
Diagram 2: Stereoselective Receptor Binding
Caption: A conceptual diagram illustrating how one isomer may exhibit a better fit to a receptor binding site.
Conclusion
The distinction between cis and trans isomers of this compound is far from a trivial academic exercise. It represents a fundamental aspect of medicinal chemistry that can dictate the success or failure of a drug candidate. While direct experimental data for this specific compound is sparse, the principles of stereochemistry and the extensive research on related piperidine derivatives provide a solid foundation for understanding the potential differences in their biological activities. The systematic synthesis, separation, and biological evaluation of these isomers are essential steps to unlock their therapeutic potential and to develop safer and more effective medicines.
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A Comparative Guide to the Efficacy of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate Derivatives
For researchers and professionals in drug development, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among these, Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate and its derivatives have emerged as a versatile class of compounds with a wide range of pharmacological activities. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data, to aid in the rational design of novel therapeutics.
Introduction to the Core Scaffold
The this compound core is a privileged structure in drug discovery. The piperidine ring provides a flexible yet constrained conformation, the N-benzyl group allows for crucial hydrophobic and π-stacking interactions with biological targets, and the 3-hydroxy and 4-carboxylate moieties offer key hydrogen bonding opportunities and handles for further chemical modification. This unique combination of features has led to the exploration of its derivatives in several therapeutic areas, including analgesia, neurodegenerative diseases, and inflammatory conditions.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives typically begins with the widely available Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. A critical step is the stereospecific reduction of the 3-keto group to a hydroxyl group.
Experimental Protocol: Stereospecific Microbial Reduction
A highly efficient method to produce the cis-(3R,4R)-1-benzyl-3-hydroxypiperidine-4R-carboxylate involves the microbial reduction of the corresponding 3-oxo precursor. This biocatalytic approach offers high diastereomeric and enantiomeric excess. While specific microbial strains and conditions can vary, a general protocol is outlined below.
Workflow for Stereospecific Microbial Reduction
Caption: A generalized workflow for the microbial reduction of the 3-oxo precursor.
Derivatives can then be synthesized by modifying the N-benzyl group, the ethyl ester, or the 3-hydroxyl group using standard organic chemistry techniques. For instance, the N-benzyl group can be removed via hydrogenolysis and replaced with other aralkyl or alkyl groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.
Comparative Efficacy in Different Therapeutic Areas
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. Below, we compare their efficacy in three key areas.
Analgesic Activity
Piperidine derivatives have long been recognized for their analgesic properties, with pethidine being a well-known example. Research into derivatives of the core scaffold has revealed that modifications to the N-substituent can significantly impact analgesic potency.
Studies on a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates, which share structural similarities with our core molecule, have shown that replacing the N-methyl group with larger, oxygen-containing substituents can increase analgesic activity.[2] Further investigations into various alkyl piperidine derivatives have demonstrated that substitutions on the benzyl ring also play a crucial role. For example, compounds with a phenyl substitution at the para position of the benzyl ring have shown enhanced analgesic effects.[1]
Table 1: Comparison of Analgesic Efficacy of N-Substituted Piperidine Derivatives
| Compound/Derivative | N-Substituent | Key Structural Feature | Relative Analgesic Potency | Reference |
| Pethidine (for comparison) | Methyl | Phenyl at C4 | Standard | [2] |
| Derivative A | Phenacyl | N-phenacyl group | Increased potency vs. pethidine | [2] |
| Derivative B | p-Bromo-phenacyl | Para-bromo substitution | Significant analgesia | [1] |
| Derivative C | p-Nitro-phenacyl | Para-nitro substitution | Highly significant analgesia | [1] |
Cholinesterase Inhibition for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. A series of N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential AChE inhibitors.[3] In these studies, the ester group of a lead carboxylate compound was replaced with a more metabolically stable amide linker, and the indanone moiety was varied.
A lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrated potent AChE inhibitory activity with an IC50 value of 0.03 µM.[3] The conversion of the ester to an amide and modification of the aromatic moiety led to other active compounds, such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, which had an IC50 of 0.41 µM.[3]
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of action of acetylcholinesterase inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents: Prepare phosphate buffer, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add buffer, DTNB, and the test compound.
-
Initiation: Add acetylcholinesterase enzyme to each well and incubate.
-
Substrate Addition: Add ATCI to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of H3R are being investigated for the treatment of various neurological disorders. 4-Hydroxypiperidine derivatives have been explored as non-imidazole H3R antagonists.[4]
Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the piperidine nitrogen is critical for H3R affinity. For instance, a 1-[(benzylfuran-2-yl)methyl] substituent on a 4-hydroxypiperidine core resulted in a high pA2 value of 8.47.[4] Elongating the aliphatic chain between the piperidine nitrogen and the aromatic moiety generally leads to a decrease in potency.[4]
Table 2: Comparison of Histamine H3 Receptor Antagonist Efficacy
| Compound | Key Structural Feature | pA2 Value | Reference |
| ADS-003 | 1-[(Benzofuran-2-yl)methyl]piperidine | 8.47 | [4] |
| Derivative 1d | 1-Benzylpiperidine | 7.79 | [4] |
| Derivative 1b | 1-(2-Benzofuran-2-ylethyl)piperidine | 7.26 | [4] |
| Derivative 1e | 1-Phenethylpiperidine | 7.11 | [4] |
Structure-Activity Relationship (SAR) Summary
The collective data from various studies allow for the formulation of a general structure-activity relationship for this compound derivatives.
SAR Diagram
Caption: Key structure-activity relationships for the core scaffold.
Conclusion
The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. The efficacy of its derivatives is strongly influenced by the nature and position of substituents on the N-benzyl group, the stereochemistry of the 3-hydroxyl group, and modifications of the 4-carboxylate moiety. The data presented in this guide highlight the potential of these compounds as analgesics, cholinesterase inhibitors, and histamine H3 receptor antagonists. Further research focusing on the synthesis and evaluation of diverse libraries of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
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- Saeed, A., Abbas, N., & Ashraf, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
- Janssens, F., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448.
- Stark, H., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Riley, D. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-hydroxypiperidine-4-carboxylate scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The inherent chirality and functionality of this core allow for precise three-dimensional arrangements of pharmacophoric features, making it an attractive starting point for targeting a range of biological receptors and enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing upon data from related compound series to elucidate the key molecular determinants of biological activity.
The N-benzyl piperidine (N-BP) motif is a cornerstone in drug discovery, valued for its structural flexibility and ability to engage in crucial cation-π interactions with target proteins.[1] Its presence in numerous approved drugs and clinical candidates underscores its utility in fine-tuning both the efficacy and physicochemical properties of bioactive molecules.[1] This guide will dissect the SAR of the title scaffold by examining the influence of substitutions on the N-benzyl group, modifications at the 3- and 4-positions of the piperidine ring, and the impact of stereochemistry.
Core Scaffold and Rationale for Analogs
The ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate core combines several key features: a basic nitrogen atom within the piperidine ring, a hydrophobic and aromatically interactive benzyl group, and hydrogen bond donor/acceptor capabilities at the 3-hydroxy and 4-carboxylate positions. These features suggest potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Analgesics, particularly opioid receptor modulators, frequently incorporate piperidine-based structures.[2][3][4]
The systematic modification of this scaffold is a rational approach to optimize potency, selectivity, and pharmacokinetic properties. The following sections will explore the impact of these modifications, drawing parallels from closely related series where direct SAR data for the title compound is not available.
Structure-Activity Relationship Analysis
The biological activity of 1-benzyl-3-hydroxypiperidine-4-carboxylate analogs is profoundly influenced by the nature and position of various substituents. The following analysis breaks down the SAR at key positions of the molecule.
The N-benzyl group plays a critical role in anchoring the ligand to its biological target. Modifications to the phenyl ring of this group can significantly impact binding affinity and selectivity.
-
Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring are crucial. For instance, in a series of 4-phenylamidopiperidines, an unsubstituted aromatic ring two carbons removed from the piperidine nitrogen was found to be optimal for analgesic activity.[5] In other series, the introduction of small electron-withdrawing groups, such as halogens, can enhance potency. Conversely, bulky substituents may be detrimental due to steric hindrance within the binding pocket.
-
Replacement of the Benzyl Group: While the benzyl group is common, other aralkyl substituents can also confer high potency. For example, a phenethyl group on the piperidine nitrogen has been associated with a high therapeutic index in some series of analgesics.[5]
Logical Relationship: N-Benzyl Group Modifications
Caption: Impact of N-aralkyl modifications on biological activity.
The 3-hydroxy and 4-carboxylate groups are key pharmacophoric features that can engage in hydrogen bonding and ionic interactions with the target protein.
-
The 3-Hydroxy Group: The presence and stereochemistry of the hydroxyl group are often critical for activity. In many biologically active piperidines, a hydroxyl group serves as a crucial hydrogen bond donor or acceptor. In-depth structure-activity studies on related compounds have shown that molecules with a 3-hydroxy piperidine moiety are more active than their acetylated counterparts.[6]
-
The 4-Carboxylate Group: The ethyl carboxylate at the 4-position can act as a hydrogen bond acceptor. The nature of this ester group can influence both potency and pharmacokinetic properties. For example, replacing the ethyl ester with other alkyl esters or amides can modulate the compound's lipophilicity and metabolic stability. In some series of 4-phenylamidopiperidines, a small polar group at the C-4 position that can act as a hydrogen bond acceptor is desirable for enhanced analgesic activity.[5]
The piperidine ring in the title compound has two stereocenters at the 3- and 4-positions, leading to the possibility of four diastereomers. The relative and absolute stereochemistry of the hydroxyl and carboxylate groups can have a profound impact on biological activity by dictating the spatial orientation of these key interacting groups. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a more potent and selective µ-opioid receptor agonist than its (3S, 4R) counterpart.[3] This highlights the importance of a specific stereochemical arrangement for optimal interaction with the receptor.
Experimental Workflow: Stereoselective Synthesis
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A Comparative Study of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate and its Oxo-Precursor: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and the ability to introduce diverse functionalities make it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of two closely related piperidine derivatives: Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate and its direct synthetic precursor, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate . Understanding the nuanced differences in their synthesis, physicochemical properties, reactivity, and applications is paramount for researchers aiming to leverage these valuable intermediates in drug discovery programs.
Introduction: The Significance of 3-Substituted Piperidines
Piperidine derivatives are integral components of numerous approved drugs, demonstrating a wide range of biological activities, including analgesic, antipsychotic, and anticancer effects[1]. The nature and stereochemistry of substituents on the piperidine ring are critical determinants of a molecule's pharmacological profile. The 3-oxo and 3-hydroxy functionalities, in particular, offer distinct chemical handles for further molecular elaboration, making them versatile building blocks in the synthesis of complex drug candidates. This guide will dissect the chemical personalities of the title compounds, providing a clear rationale for experimental choices and highlighting their respective strengths as synthetic intermediates.
Synthesis and Interconversion: From Ketone to Chiral Alcohol
The synthetic relationship between Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and its hydroxy counterpart is a classic example of a ketone-to-alcohol reduction, a fundamental transformation in organic synthesis.
Synthesis of the Oxo-Precursor: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
The oxo-precursor serves as the common entry point for the synthesis of both molecules. Several synthetic routes have been reported, with two common methods being:
-
From 1-Benzyl-3-piperidone: This method involves the carboxylation of 1-benzyl-3-piperidone with a carboxylating agent like dimethyl carbonate in the presence of a strong base such as sodium hydride[2].
-
From Ethyl 3-oxopiperidine-4-carboxylate: This approach involves the N-benzylation of the pre-formed piperidine ring system using benzyl chloride or benzyl bromide in the presence of a base.
A patent describes a method for the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a key intermediate for the fluoroquinolone antibacterial drug balofloxacin[3].
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
This protocol is based on a common synthetic route for N-benzylation of a piperidine derivative:
-
Dissolve ethyl 3-oxopiperidine-4-carboxylate in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add a base, such as sodium tert-butoxide, and stir the mixture at room temperature for a short period.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add benzyl bromide to the cooled mixture while maintaining stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization or column chromatography.
Reduction to the Hydroxy-Compound: this compound
The conversion of the 3-oxo group to a hydroxyl group is a critical step that introduces a new stereocenter, a feature of immense importance in drug design. This reduction can be achieved through various methods, with the choice of reducing agent dictating the stereochemical outcome.
Chemical Reduction:
A common and straightforward method for the reduction of ketones is the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol[4][5].
Experimental Protocol: Sodium Borohydride Reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This generalized protocol is based on standard procedures for NaBH₄ reductions of ketones[6]:
-
Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress using TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Stereoselective Microbial Reduction:
For applications requiring high stereochemical purity, enzymatic or microbial reductions offer a powerful alternative. A study by Guo (2006) demonstrated the stereospecific microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate to yield ethyl cis-(3R,4R)-1-benzyl-3R-hydroxypiperidine-4R-carboxylate with high diastereomeric and enantiomeric excess[2][7]. This highlights the potential for biocatalysis to access specific stereoisomers that may be challenging to obtain through traditional chemical methods. The use of ketoreductases for the asymmetric synthesis of chiral alcohols, including piperidine derivatives, is a well-established and environmentally friendly approach in pharmaceutical manufacturing[8].
Comparative Physicochemical and Spectroscopic Properties
The transformation of the ketone to a secondary alcohol significantly alters the physicochemical properties and spectroscopic signatures of the molecule.
| Property | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | This compound |
| Molecular Formula | C₁₅H₁₉NO₃ | C₁₅H₂₁NO₃ |
| Molecular Weight | 261.32 g/mol | 263.33 g/mol |
| Appearance | White to brown crystalline powder (hydrochloride salt) | Expected to be a solid or oil |
| Melting Point | 162-165 °C (hydrochloride salt, dec.)[5] | Not readily available |
| Boiling Point | 368.6°C at 760 mmHg | Not readily available |
| Solubility | Soluble in methanol[9] | Expected to be soluble in polar organic solvents |
| Key Spectroscopic Features | IR: Strong C=O stretch (ketone) ~1710-1730 cm⁻¹, C=O stretch (ester) ~1730-1750 cm⁻¹¹³C NMR: Carbonyl carbon (ketone) ~200-210 ppm, Carbonyl carbon (ester) ~170 ppm | IR: O-H stretch (alcohol) ~3200-3600 cm⁻¹, C-O stretch ~1000-1200 cm⁻¹, C=O stretch (ester) ~1730-1750 cm⁻¹¹³C NMR: CH-OH carbon ~60-80 ppm, Carbonyl carbon (ester) ~170 ppm |
Note: Spectroscopic data are estimations based on typical values for the respective functional groups and may vary depending on the specific molecular environment and experimental conditions.
Comparative Reactivity and Synthetic Utility
The presence of a ketone versus a hydroxyl group at the 3-position of the piperidine ring dictates the subsequent chemical transformations that can be performed, offering distinct synthetic opportunities.
Reactivity of the Oxo-Precursor
The 3-oxo group in Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a versatile functional handle.
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position. This can be a key step in the synthesis of more complex piperidine derivatives.
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, a common strategy in the synthesis of biologically active compounds.
-
Enolate Chemistry: The protons alpha to the ketone can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Reactivity of the Hydroxy-Compound
The hydroxyl group in this compound opens up a different set of synthetic possibilities.
-
O-Alkylation and O-Acylation: The alcohol can be readily alkylated or acylated to introduce ethers and esters, respectively. This is a common strategy for modifying the pharmacokinetic properties of a drug candidate.
-
Oxidation: The secondary alcohol can be oxidized back to the ketone, providing a means to interconvert between the two compounds if necessary.
-
Leaving Group Formation: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution reactions at the 3-position.
-
Chiral Resolution: The presence of the hydroxyl group allows for the formation of diastereomeric esters with a chiral acid, which can then be separated by chromatography or crystallization to obtain enantiomerically pure material.
Applications in Drug Discovery and Development
Both Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and its hydroxy derivative are valuable intermediates in the synthesis of a variety of pharmaceutical agents.
Applications of the Oxo-Precursor
As previously mentioned, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of Balofloxacin , a fluoroquinolone antibiotic[3]. It has also been utilized as a building block for the synthesis of various receptor agonists and antagonists, as well as in the preparation of chromeno[3,4-c]pyridin-5-ones[9].
Applications of the Hydroxy-Compound
The chiral nature of this compound makes it a particularly attractive intermediate for the synthesis of enantiomerically pure drugs. 3-Hydroxypiperidine derivatives are found in a wide array of pharmaceuticals, including treatments for diabetes, depression, and cancer[10]. The ability to introduce a hydroxyl group with a defined stereochemistry is often a critical step in the synthesis of these complex molecules. For instance, (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of the anticancer drug Ibrutinib [8][11]. While not the exact molecule of focus, this highlights the importance of chiral 3-hydroxypiperidine scaffolds in modern drug development. The hydroxyl group can also participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity.
Conclusion: A Tale of Two Intermediates
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and this compound represent a classic precursor-product pair that offers a wealth of synthetic opportunities for the medicinal chemist. The oxo-precursor provides a versatile platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions centered around the reactivity of the ketone. Its reduction to the hydroxy-compound introduces a critical stereocenter and a new set of functional group manipulations revolving around the alcohol. The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of their respective properties and reactivities, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery process.
References
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Common Organic Chemistry. Sodium Borohydride. [Link]
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ResearchGate. Reduction using sodium borohyride?. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. [Link]
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
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PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubChem. 3-Hydroxypiperidine. [Link]
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MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
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Organic Syntheses. N-Boc-5-oxaproline. [Link]
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Journal of the American Chemical Society. A New Powerful Reducing Agent-Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. [Link]
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PubChem. Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate Isomers
Introduction
The N-benzyl piperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional architecture and its ability to engage in crucial cation-π interactions with biological targets.[1] Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a key synthetic intermediate possessing this scaffold. It exists as two primary diastereomers: cis and trans. The spatial arrangement of the hydroxyl and carboxylate substituents—their stereochemistry—can profoundly impact a molecule's pharmacological activity, binding affinity, and metabolic profile. Therefore, unambiguous differentiation and characterization of these isomers are not merely academic exercises; they are critical checkpoints in the drug development pipeline.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate the stereochemistry of these isomers. We will move beyond a simple recitation of data to explain the underlying principles that govern the spectral differences, providing researchers with the causal logic needed to confidently assign structure.
Molecular Structure and Conformational Analysis: The Root of Spectral Differences
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[2] For the 3,4-disubstituted isomers of this compound, the large N-benzyl and ethyl carboxylate groups are expected to preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. This leaves the hydroxyl group at the C3 position to be either axial or equatorial, defining the two key diastereomers.
-
trans Isomer: The C3-hydroxyl and C4-carboxylate groups are on opposite faces of the ring. In the most stable chair conformation, this typically results in both substituents being in equatorial positions (diequatorial).
-
cis Isomer: The C3-hydroxyl and C4-carboxylate groups are on the same face of the ring. This forces one substituent to be axial and the other equatorial (axial-equatorial).
This fundamental conformational difference is the primary driver of the distinct spectroscopic signatures observed for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for differentiating these diastereomers. The spatial relationships between protons and their effects on carbon nuclei provide unambiguous structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Carefully integrate all signals and determine proton-proton coupling constants (J-values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.
-
Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative Analysis of NMR Data
The key to differentiation lies in the signals for the protons on the piperidine ring, especially H3 and H4.
| Parameter | trans Isomer (3e, 4e) | cis Isomer (3a, 4e or 3e, 4a) | Rationale |
| ¹H: H3 Chemical Shift (δ) | More downfield | More upfield | In the trans isomer, the equatorial H3 is deshielded by adjacent equatorial groups. The axial H3 in the cis isomer is in a more shielded environment. |
| ¹H: H3 Coupling Constants (J) | Small J3a,4a (~3-5 Hz), Small J3a,2a/2e (~3-5 Hz) | Large J3a,4a (~10-12 Hz), Large J3a,2a (~10-12 Hz) | This is the most definitive parameter. The trans isomer has an equatorial H3, resulting in small equatorial-axial and equatorial-equatorial couplings. The cis isomer has an axial H3, resulting in large diaxial couplings to neighboring axial protons (H4a and H2a). |
| ¹³C: C3 Chemical Shift (δ) | ~68-72 ppm | ~65-69 ppm | The axial hydroxyl group in the cis isomer exerts a shielding γ-gauche effect on C5, which is not present in the diequatorial trans isomer.[3] |
| ¹³C: C5 Chemical Shift (δ) | More downfield | More upfield | The axial C3-OH in the cis isomer shields the γ-carbon (C5), causing an upfield shift of several ppm compared to the trans isomer where the C3-OH is equatorial.[4] |
Table 1: Predicted ¹H and ¹³C NMR differences between isomers.
Mass Spectrometry (MS): Molecular Confirmation and Fragmentation
While MS is not the primary tool for distinguishing stereoisomers, it is essential for confirming the molecular weight and elemental composition. Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that arise from different steric environments in the precursor ions.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of the isomer (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[5]
-
MS Scan: Acquire a full scan in positive ion mode to identify the protonated molecule, [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor and perform a product ion scan by collision-induced dissociation (CID) to generate a fragmentation spectrum. Optimize collision energy to achieve a rich spectrum.[6]
-
Data Analysis: Identify the m/z of the precursor and major fragment ions.
Comparative Analysis of Mass Spectra
Both isomers will exhibit the same protonated molecular ion [M+H]⁺. The fragmentation pathways will also be broadly similar, dominated by characteristic losses for piperidine derivatives.[5][7]
| Ion | Predicted m/z | Fragment Identity | Notes on Isomers |
| [M+H]⁺ | 278.17 | Protonated Molecule | Identical for both isomers. Confirms molecular formula C₁₆H₂₃NO₃. |
| [M+H - H₂O]⁺ | 260.16 | Loss of Water | This is a very common loss from the hydroxyl group. The relative intensity of this peak may differ slightly between isomers due to stereochemical influences on the elimination reaction energetics.[6] |
| [M+H - C₂H₅OH]⁺ | 232.12 | Loss of Ethanol | Neutral loss from the ethyl ester group. |
| α-cleavage | 186.12 | Loss of Benzyl Radical | Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion, is a characteristic fragmentation of piperidines.[5] |
Table 2: Predicted ESI-MS/MS fragments.
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
FTIR spectroscopy is excellent for confirming the presence of key functional groups. For these isomers, the most informative region is the O-H stretching band, as its position and shape are sensitive to hydrogen bonding, which may differ between the cis and trans configurations.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative Analysis of IR Spectra
The primary difference may arise from the potential for intramolecular hydrogen bonding in the cis isomer.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes on Isomers |
| O-H Stretch (Alcohol) | 3600 - 3200 (broad) | The cis isomer, with its axial-equatorial arrangement, may facilitate intramolecular H-bonding between the 3-OH and the 4-ester carbonyl. This would result in a sharper, less intense O-H band at a slightly lower frequency compared to the trans isomer, which would primarily exhibit intermolecular H-bonding (a broader, more intense band).[8] |
| C=O Stretch (Ester) | ~1735 - 1715 | The C=O stretch in the cis isomer might appear at a slightly lower wavenumber (e.g., ~1720 cm⁻¹) if intramolecular H-bonding is significant, as this weakens the carbonyl double bond. The trans isomer would show a more typical ester C=O stretch (~1735 cm⁻¹).[9] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Present in both isomers. |
| C-H Stretch (Aliphatic) | ~2980 - 2850 | Present in both isomers. |
| C-O Stretch (Ester/Alcohol) | ~1250 - 1050 | A complex region, but will confirm the presence of these groups in both isomers. |
Table 3: Predicted FTIR absorption bands.
Integrated Analysis and Conclusion
While each spectroscopic technique provides valuable data, a confident structural assignment relies on an integrated approach.
-
Start with Mass Spectrometry to confirm the molecular weight (277.18 g/mol ) and elemental formula (C₁₆H₂₃NO₃) of your purified compound.
-
Use ¹H NMR as the definitive tool. The magnitude of the coupling constants for the proton at C3 is the single most reliable indicator of stereochemistry. Large, diaxial couplings (~10-12 Hz) are a hallmark of the cis isomer (with an axial H3), while smaller couplings (~3-5 Hz) indicate an equatorial H3, and therefore the trans isomer.
-
Corroborate with ¹³C NMR. Check for the γ-gauche effect. An upfield shift in the C5 signal for one isomer relative to the other provides strong supporting evidence for an axial substituent at C3, confirming the cis assignment.
-
Employ FTIR for additional support. Analyze the O-H and C=O stretching regions. Evidence of intramolecular hydrogen bonding (sharper O-H, lower C=O frequency) can further substantiate the cis isomer assignment.
By systematically applying this multi-faceted spectroscopic approach, researchers and drug development professionals can unambiguously differentiate the diastereomers of this compound, ensuring the correct stereoisomer is advanced in the discovery and development process.
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A Senior Application Scientist's Guide to Evaluating the Neuroprotective Effects of Piperidine Derivatives
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in combating the devastating impact of neurodegenerative diseases and acute brain injuries like ischemic stroke. Among the vast landscape of chemical scaffolds, piperidine derivatives have emerged as a particularly promising class of compounds, demonstrating multifaceted mechanisms of action that hold significant therapeutic potential. This guide provides an in-depth, objective comparison of the neuroprotective performance of various piperidine derivatives, supported by experimental data and detailed methodologies, to empower you in your research and development endeavors.
The Therapeutic Promise of Piperidine Derivatives in Neuroprotection
The piperidine ring, a saturated heterocycle, serves as a versatile scaffold in medicinal chemistry, allowing for diverse substitutions that can modulate a compound's biological activity.[1] In the context of neuroprotection, this structural versatility translates into the ability to target multiple pathological pathways implicated in neuronal cell death, including excitotoxicity, oxidative stress, inflammation, and apoptosis.[2][3]
This guide will delve into the evaluation of several key classes of neuroprotective piperidine derivatives, comparing their mechanisms, efficacy, and experimental validation. We will explore both synthetic derivatives, such as analogs of Fenazinel and Donepezil, and naturally occurring piperidine alkaloids like Piperine.
Comparative Analysis of Neuroprotective Piperidine Derivatives
A comprehensive evaluation of neuroprotective agents requires a multi-pronged approach, assessing their efficacy in various models of neuronal injury and elucidating their underlying mechanisms of action. Below, we compare several notable piperidine derivatives.
Fenazinel and its Analogs: Targeting Ischemic Stroke
Fenazinel, a piperidine derivative, has shown promising neuroprotective effects in preclinical models of ischemic stroke and even entered Phase I clinical trials.[4][5] However, concerns about cardiotoxicity prompted the development of novel analogs with improved safety profiles.[4]
Mechanism of Action: The neuroprotective effects of Fenazinel and its derivatives are primarily attributed to their ability to mitigate the downstream consequences of cerebral ischemia.
Comparative Efficacy of Fenazinel Derivatives:
Recent studies have focused on synthesizing Fenazinel derivatives with piperidine urea and cinnamamide groups to enhance neuroprotection and reduce cardiotoxicity.[4][6] For instance, compound A10 , a piperidine urea derivative of Fenazinel, demonstrated superior neuroprotective activity in vitro and in vivo compared to the parent compound.[7]
| Compound | In Vitro Model | In Vivo Model (MCAO) | Key Findings | Reference |
| Fenazinel | L-glutamic acid-induced injury in SH-SY5Y cells | Rat MCAO model | Good neuroprotection but associated with cardiotoxicity (hERG IC50 = 8.64 μmol/L). | [4][5] |
| Compound A10 (Piperidine Urea Derivative) | L-glutamic acid-induced injury in SH-SY5Y cells | Rat MCAO model | Better neuroprotective activity than Fenazinel, lower cytotoxicity, and significantly reduced cardiotoxicity (hERG IC50 > 40 μmol/L). Reduced cerebral infarction in a dose-dependent manner. | [4][7] |
| Compound 9d (Cinnamamide-Piperidine Derivative) | Glutamate-induced neurotoxicity in SH-SY5Y cells | Mouse hypoxia and MCAO models | Potent in vitro neuroprotection comparable to Fenazinel with weak hERG inhibitory activity. Showed moderate in vivo efficacy. | [6] |
Donepezil and its Hybrids: Beyond Acetylcholinesterase Inhibition
Donepezil, a well-established piperidine-based acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, also exhibits neuroprotective properties independent of its primary mechanism.[8] This has spurred the development of hybrid molecules that combine the pharmacophore of Donepezil with other neuroprotective moieties.
Mechanism of Action: While AChE inhibition contributes to symptomatic relief in Alzheimer's, the neuroprotective effects of Donepezil and its hybrids are linked to anti-apoptotic, antioxidant, and anti-inflammatory activities.[8][9] Some hybrids are designed as multi-target-directed ligands, also inhibiting histone deacetylase (HDAC).[8][10]
Comparative Efficacy of Donepezil and its Hybrids:
| Compound | Primary Target(s) | Neuroprotective Effects | Key Findings | Reference |
| Donepezil | Acetylcholinesterase (AChE) | Protects against glutamate excitotoxicity and Aβ-induced toxicity. | Neuroprotection is independent of AChE inhibition. | [8] |
| Indanone/Benzofuranone-Piperidine Hybrids | Multi-target | Superior neuroprotective effects in an OGD/R model. Compound 4 significantly reduced infarct volume in a rat MCAO model. | Designed to combine the neuroprotective properties of butylphthalide and donepezil. | [11][12] |
| N-Benzyl Piperidine Derivatives (d5 and d10) | HDAC and AChE | Dual enzyme inhibition, free radical scavenging, metal chelation, and inhibition of Aβ aggregation. Showed promising neuroprotection in PC-12 cells. | Multi-target approach for Alzheimer's disease. | [8][10] |
Piperine: A Natural Piperidine Alkaloid with Broad-Spectrum Neuroprotection
Piperine, the main alkaloid from black pepper, has demonstrated significant neuroprotective effects in various models of neurodegeneration.[2]
Mechanism of Action: Piperine's neuroprotective actions are multifactorial and include:
-
Anti-inflammatory and Antioxidant Effects: Piperine quenches free radicals and reduces the expression of pro-inflammatory cytokines.[3][13]
-
Anti-apoptotic Properties: It can modulate the balance of Bcl-2/Bax proteins.[9]
-
Modulation of Signaling Pathways: Piperine has been shown to inhibit the JAK2/STAT3 signaling pathway and upregulate the NGF/TrkA/Akt/GSK3β pathway.[14][15]
-
MAO Inhibition: The piperidine moiety plays a crucial role in its monoamine oxidase (MAO) inhibitory activity.[16][17]
Experimental Evidence for Piperine's Neuroprotection:
| In Vitro/In Vivo Model | Key Findings | Reference |
| MPTP-induced Parkinson's disease mouse model | Attenuated motor deficits, prevented dopaminergic neuron loss, and exhibited antioxidant, anti-inflammatory, and anti-apoptotic effects. | [9] |
| Kainic acid-induced excitotoxicity in rats | Protected hippocampal neurons by upregulating the NGF/TrkA/Akt/GSK3β signaling pathway. | [14] |
| Ischemic stroke rat model (MCAO) | Reduced infarct volume and neuronal apoptosis by inhibiting the JAK2/STAT3 signaling pathway. | [15] |
Experimental Protocols for Evaluating Neuroprotective Effects
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays used to evaluate the neuroprotective effects of piperidine derivatives.
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neurotoxicity (SH-SY5Y or PC-12 cells)
-
Cell Seeding: Plate SH-SY5Y or PC-12 cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the piperidine derivative for 2-24 hours.
-
Induction of Neurotoxicity:
-
Glutamate-induced Excitotoxicity: Add L-glutamic acid to a final concentration of 5 mM.[18]
-
Oxidative Stress: Induce with 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Mimics ischemic conditions.
-
2. Assessment of Cell Viability (MTT Assay)
-
Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm.[19]
3. Measurement of Cytotoxicity (LDH Release Assay)
-
After treatment, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.[19]
4. Quantification of Apoptosis (TUNEL Assay)
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[20]
-
TUNEL Reaction: Use a terminal deoxynucleotidyl transferase (TdT) enzyme to label the 3'-hydroxyl termini of fragmented DNA with fluorescently labeled dUTPs.[21][22]
-
Visualization: Analyze the stained cells using fluorescence microscopy or flow cytometry.[20][23]
In Vivo Neuroprotection Assays
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
-
This model is widely used to mimic ischemic stroke.[24]
-
Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Treatment: Administer the piperidine derivative before, during, or after the ischemic insult.
-
Outcome Measures:
-
Infarct Volume: Assessed 24-48 hours post-MCAO using TTC staining.[7]
-
Neurological Deficit Scoring: Evaluate motor and sensory function using scales like the Garcia score or the 28-point neuroscore.[25][26]
-
Behavioral Tests: Conduct tests such as the rotarod test for motor coordination and the Morris water maze for learning and memory.[9][27]
-
2. MPTP-Induced Parkinson's Disease Model in Mice
-
Procedure: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron degeneration.[9]
-
Treatment: Administer the piperidine derivative before and/or during MPTP treatment.
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection is crucial for understanding the mechanisms of action of piperidine derivatives.
Caption: A generalized workflow for the in vitro evaluation of neuroprotective piperidine derivatives.
Caption: Simplified signaling pathways modulated by Piperine to exert its neuroprotective effects.
Conclusion
The evaluation of piperidine derivatives for neuroprotective effects is a dynamic and promising field of research. This guide has provided a comparative framework, highlighting the diverse mechanisms of action and the experimental methodologies required for their rigorous assessment. From synthetic analogs of established drugs to naturally occurring alkaloids, the piperidine scaffold offers a wealth of opportunities for the development of novel therapeutics to combat neurodegenerative diseases and acute brain injuries. As senior application scientists, it is our hope that this comprehensive overview will serve as a valuable resource in your pursuit of innovative neuroprotective strategies.
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TUNEL assay for apoptotic cells. Bio-protocol. [Link]
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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Novel Piperidine-Derived Receptor Antagonists
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both complex and challenging. The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of novel receptor antagonists derived from piperidines, offering a technical narrative grounded in scientific integrity and practical insights.
The Crucial Nexus: Bridging In Vitro Potency with In Vivo Efficacy
The ultimate goal in drug discovery is to develop compounds that are effective in a living system. However, the initial stages of screening and optimization are heavily reliant on in vitro assays. These controlled, simplified systems provide essential data on a compound's direct interaction with its molecular target. The challenge, and the focus of this guide, lies in understanding and predicting how this in vitro activity will translate to a complex physiological environment.[3][4] A potent in vitro antagonist may fail in vivo due to poor absorption, rapid metabolism, or off-target toxicities. Conversely, a compound with moderate in vitro activity might exhibit excellent in vivo efficacy due to favorable pharmacokinetic properties.[3] Therefore, a carefully designed and integrated experimental approach is paramount.
Part 1: The In Vitro Gauntlet - Characterizing Target Engagement and Functional Modulation
The initial assessment of any novel receptor antagonist begins with a battery of in vitro assays designed to quantify its affinity for the target receptor and its ability to block the receptor's function.
Assessing Target Affinity: The Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[5][6] These assays measure the ability of an unlabeled test compound (the piperidine-derived antagonist) to compete with a radiolabeled ligand for binding to the receptor.
Causality Behind Experimental Choices: The choice of radioligand is critical; it should be a high-affinity, specific ligand for the receptor of interest. The receptor source can be cell membranes from tissues or cultured cells engineered to express the target receptor.[7][8] The use of cell membranes isolates the receptor from intracellular signaling components, providing a direct measure of binding affinity without the complexity of a cellular response.
Experimental Protocol: Competitive Radioligand Binding Assay [5][7]
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled piperidine-derived antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Unbound radioligand will pass through the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant), a measure of the antagonist's binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Evaluating Functional Antagonism: The cAMP Assay
For G-protein coupled receptors (GPCRs), a common target for piperidine-derived antagonists, functional assays are crucial to determine whether a compound is an agonist, antagonist, or inverse agonist.[9] Cyclic AMP (cAMP) assays are widely used to measure the functional consequences of receptor activation or inhibition, particularly for GPCRs that couple to Gs or Gi proteins.[10][11][12]
Causality Behind Experimental Choices: An antagonist will block the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cAMP. The choice of cell line is important; it should express the target receptor and the necessary signaling machinery to produce a robust cAMP response.
Experimental Protocol: cAMP Functional Assay (for a Gi-coupled receptor) [10][13]
-
Cell Culture: Culture cells expressing the target Gi-coupled receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the piperidine-derived antagonist.
-
Agonist Stimulation: Add a fixed concentration of a known agonist for the receptor to all wells (except for the negative control).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[11]
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist. The concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP is the IC50 value.
Caption: Antagonist action on a Gi-coupled GPCR signaling pathway.
Part 2: The In Vivo Arena - Assessing Efficacy in a Physiological Context
Positive in vitro data is the ticket to the next stage: in vivo testing. These studies are designed to evaluate the efficacy of the antagonist in a living organism, taking into account the complexities of absorption, distribution, metabolism, and excretion (ADME).[3][14][15]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are fundamental to understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics).[16][17]
Causality Behind Experimental Choices: The choice of animal model is critical and should be relevant to the disease being studied. The route of administration should mimic the intended clinical route.[18] Blood samples are collected at various time points to determine the drug's concentration profile, while a relevant biomarker or physiological endpoint is measured to assess its effect.
Experimental Protocol: In Vivo PK/PD Study [15][17]
-
Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) for the disease of interest.
-
Drug Administration: Administer the piperidine-derived antagonist to the animals via the desired route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at predetermined time points.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the antagonist over time.
-
Pharmacodynamic Assessment: At corresponding time points, measure a relevant pharmacodynamic marker (e.g., receptor occupancy, changes in a specific biomarker, or a physiological response).
-
Data Analysis: Model the pharmacokinetic data to determine parameters such as half-life, clearance, and volume of distribution. Correlate the pharmacokinetic profile with the pharmacodynamic response to establish an exposure-response relationship.
Caption: A streamlined workflow for in vivo efficacy assessment.
Part 3: Synthesizing the Data - A Comparative Analysis
The true value of this dual-pronged approach comes from the direct comparison of in vitro and in vivo data. This allows for the establishment of an In Vitro-In Vivo Correlation (IVIVC), which is invaluable for lead optimization and predicting clinical success.[19][20]
Comparative Data Table
| Compound | Receptor Target | In Vitro Potency (Ki, nM) | In Vitro Functional Activity (IC50, nM) | In Vivo Efficacy (ED50, mg/kg) | Key PK Parameter (t1/2, h) |
| Compound A | Histamine H3 | 3.17 | 10.5 | 5 | 4.2 |
| Compound B | Sigma-1 | 3.64 | 15.2 | 10 | 2.1 |
| Compound C | Kappa-Opioid | 1500 | 1530 | >50 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes, but is based on realistic values found in the literature for piperidine-derived antagonists targeting these receptors.[21][22]
Caption: The logical relationship between in vitro data, PK/PD, and in vivo efficacy.
Discussion: Navigating the Complexities of Translation
The transition from in vitro to in vivo is not always linear.[23] A compound with high in vitro potency, like Compound C in the table, may show poor in vivo efficacy due to rapid metabolism (short half-life). Conversely, Compound A, with good in vitro potency and a favorable pharmacokinetic profile, demonstrates strong in vivo efficacy.
Several factors can influence the IVIVC:
-
Metabolic Stability: The piperidine ring can be susceptible to metabolism. Modifications to the structure can enhance stability and prolong the half-life.
-
Bioavailability: Poor absorption after oral administration can limit the amount of drug that reaches the systemic circulation and the target tissue.
-
Off-Target Effects: A compound may interact with other receptors or enzymes in vivo, leading to unexpected side effects or a different efficacy profile.[24]
-
Target Engagement in a Complex System: The accessibility of the target receptor in a living organism can be different from that in a simplified in vitro system.
Conclusion
The evaluation of novel piperidine-derived receptor antagonists requires a rigorous and integrated approach that combines precise in vitro characterization with robust in vivo validation. By understanding the causality behind experimental choices and meticulously correlating the data from both domains, researchers can build a comprehensive picture of a compound's therapeutic potential. This guide serves as a framework for navigating the intricate path from chemical entity to a potentially life-changing medicine, emphasizing that true efficacy is a symphony of potency, stability, and bioavailability.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (CAS No. 50303-36-1), a piperidine derivative, is a valuable building block in synthesis. However, its proper disposal is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. According to available Safety Data Sheets (SDS), this compound and its structural analogs are classified as hazardous.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]
Rationale: These classifications necessitate that the compound be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing such materials.[4][5][6] Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and significant legal penalties.[4][6] The "cradle-to-grave" liability principle holds the generator (the laboratory) responsible for the waste until its final, safe disposal.[7]
Personal Protective Equipment (PPE) & Engineering Controls
Before handling the compound for any purpose, including disposal, the following PPE and engineering controls are mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[2] | To prevent eye contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact and irritation.[1] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from accidental splashes. |
| Engineering Control | Chemical Fume Hood. | To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[1][8] |
Waste Segregation & Containment: The First Step in Disposal
Proper disposal begins at the point of generation. Segregating chemical waste correctly is crucial for safety and efficient disposal.
Protocol:
-
Designate a Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, aqueous waste, or incompatible chemicals.
-
Use a Designated Container: The waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof closure.[4][9]
-
Point of Generation: The waste container should be located in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation and under the control of laboratory personnel.[10][11][12]
Rationale: The National Research Council and the EPA emphasize that incompatible chemicals must be kept separate to prevent dangerous reactions.[4] Segregation also streamlines the disposal process, as different categories of chemical waste require different treatment methods by licensed disposal facilities.
Disposal Decision Workflow
The following workflow provides a clear decision-making path for managing waste containing this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
As drug discovery and development advance, researchers are increasingly synthesizing and handling novel chemical entities. Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its structural motifs—the piperidine core and associated functional groups—and referencing data from close structural analogs.
This guide provides a comprehensive framework for handling this compound, emphasizing a proactive safety culture that goes beyond mere compliance. Our approach is grounded in the principle of "As Low As Reasonably Achievable" (ALARA), ensuring that personnel exposure is minimized through a multi-layered system of controls.
Hazard Assessment: An Evidence-Based Approach
Piperidine itself is highly flammable, corrosive, and toxic if inhaled or absorbed through the skin.[1][4] While the substitutions in our target molecule are expected to reduce this acute toxicity and volatility, the underlying potential for irritation and systemic effects remains. Data from its immediate precursor, Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, consistently indicates the following hazards.[2][3][5][6]
| Hazard Code | Hazard Statement | GHS Classification | Source(s) |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | [2][3][5] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | [2][3][5] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [2][3] |
Causality: The piperidine nitrogen is basic, and the overall molecule contains functional groups that can interact with biological systems. Skin and eye irritation are common for amine-containing compounds.[7] The potential for respiratory irritation is significant, particularly if the compound is handled as a fine powder, which can be easily aerosolized.[3] Therefore, all handling procedures must be designed to contain the solid material and prevent contact.
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions that isolate the chemical from the laboratory environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosolized powders and potential vapors.
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a high rate of air exchange, preventing the accumulation of contaminants in the ambient environment.[8]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Familiarity with their operation is critical before beginning any work.
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Full-length lab coat | Not typically required |
| Weighing & Transfers (Solid) | Chemical splash goggles | Double-gloved (Nitrile) | Full-length lab coat | N95 dust mask (minimum) |
| Solution Preparation & Handling | Chemical splash goggles and face shield | Nitrile or Butyl rubber gloves | Chemical-resistant apron over lab coat | Not required if in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges |
In-Depth PPE Rationale:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[8] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions.[8]
-
Hand Protection : Nitrile gloves are a suitable choice for incidental contact.[5] When handling the solid for extended periods or preparing solutions, double-gloving provides an extra layer of safety. Always inspect gloves for tears or pinholes before use.[8] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste stream.[8]
-
Body Protection : A standard cotton lab coat is the minimum requirement. For operations involving significant quantities or the potential for splashing, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[8]
-
Respiratory Protection : While a fume hood is the primary respiratory control, a disposable N95 dust mask is a prudent secondary measure when weighing the solid to prevent inhalation of fine particulates. For a significant spill outside of a containment hood, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[8]
Safe Handling and Disposal Workflow
The following workflow provides a logical sequence for the safe handling of this compound from receipt to disposal. This systematic process ensures that safety checks are integrated at every critical step.
Caption: Safe Handling Workflow Diagram
Step-by-Step Operational Protocols
Receiving and Storing the Compound
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don a single pair of nitrile gloves and safety glasses.
-
Transport the chemical to the designated storage area.
-
Store the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[3] The container must be kept tightly closed.[7]
Weighing the Solid Compound
-
Preparation : Before bringing the chemical into the fume hood, decontaminate the work surface and place a plastic-backed absorbent liner on the balance area.
-
Engineering Controls : Verify that the fume hood is operational and the sash is at the appropriate height.
-
PPE : Don a lab coat, chemical splash goggles, an N95 dust mask, and two pairs of nitrile gloves.
-
Handling : Perform all transfers within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.
-
Cleanup : Once weighing is complete, carefully close the primary container. Decontaminate the spatula and the weighing area. Dispose of the outer pair of gloves and the weigh boat in the designated solid chemical waste container.
Spill Management Protocol
Accidents can happen, and a prepared response is crucial.
-
Alert Personnel : Immediately alert others in the lab.
-
Assess the Spill :
-
Small Spill (Solid, <1g) : With appropriate PPE (lab coat, goggles, double gloves), gently cover the spill with an absorbent material like sand or vermiculite.[9] Sweep the mixture into a designated waste container.[3]
-
Large Spill (Solid or any Solution) : Evacuate the immediate area. If the spill is outside a fume hood, evacuate the entire lab and contact the institutional safety office.[7] Trained emergency responders with appropriate respiratory protection should manage the cleanup.
-
-
Decontamination : After the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[7]
Waste Disposal
-
Solid Waste : All contaminated materials, including gloves, absorbent pads, and weigh boats, must be placed in a clearly labeled hazardous solid waste container.[1]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated hazardous liquid waste container. Do not pour this chemical down the drain.[1][3]
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these engineering controls, PPE protocols, and operational workflows, researchers can handle this compound with a high degree of safety, protecting themselves and their laboratory environment.
References
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]
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PubChem. Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. Retrieved from [Link]
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Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride (UK). Retrieved from [Link]
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s d fine-chem limited. piperidine hydrochloride. Retrieved from [Link]
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Loba Chemie. PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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J&K Scientific. (2023, June 10). JQ-4752 p.1 - Safety Data Sheet. Retrieved from [Link]
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PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
